molecular formula C10H17N B574837 4-(Propan-2-yl)cyclohexane-1-carbonitrile CAS No. 191092-95-2

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Cat. No.: B574837
CAS No.: 191092-95-2
M. Wt: 151.253
InChI Key: FDDPLWVKAZGUBJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohexane-1-carbonitrile is a valuable organic building block with the CAS Number 191092-95-2 . This alicyclic nitrile features a cyclohexane ring substituted with a carbonitrile group and an isopropyl moiety at the 1 and 4 positions, respectively. Its molecular formula is C10H17N, and it has a molecular weight of 151.25 g/mol . The compound is characterized by its nitrile group, which serves as a versatile synthetic handle that can be transformed into other functional groups, such as carboxylic acids, amides, or amines, thereby extending its utility in molecular construction. As a intermediate, it is primarily used in pharmaceutical research and the development of advanced materials. The compound is intended for Research Use Only and is not for diagnostic or therapeutic uses. Researchers can request detailed specifications, including the MDL number MFCD16853280 , for their experimental records.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDPLWVKAZGUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-isopropylcyclohexanecarbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Isopropylcyclohexanecarbonitrile: Structure, Synthesis, and Applications

Introduction: A Building Block of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic use of specific molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated carbocycles, such as the cyclohexane ring, are increasingly utilized by medicinal chemists to impart favorable properties like improved metabolic stability and three-dimensional complexity, which can enhance binding affinity and selectivity.[1] Within this context, 4-isopropylcyclohexanecarbonitrile emerges as a molecule of significant interest. While not a therapeutic agent itself, its core structure is directly related to key intermediates in the synthesis of Nateglinide, an established anti-diabetic drug.[2] Nateglinide is formally a condensation product of D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid.[2] The nitrile functional group offers a versatile handle for further chemical transformations, making 4-isopropylcyclohexanecarbonitrile a valuable synthon for the exploration of new chemical entities.

This guide provides a comprehensive technical overview of 4-isopropylcyclohexanecarbonitrile, designed for researchers and drug development professionals. It details the molecule's structure and stereochemistry, proposes a robust synthetic pathway from its well-documented carboxylic acid precursor, outlines its expected analytical characterization, and discusses its potential applications in medicinal chemistry.

Chemical Structure and Stereochemistry

The fundamental structure of 4-isopropylcyclohexanecarbonitrile consists of a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1 and 4 positions. This substitution pattern gives rise to geometric isomerism.

Molecular Identity:

  • IUPAC Name: 4-(propan-2-yl)cyclohexane-1-carbonitrile

  • Molecular Formula: C₁₀H₁₇N

  • Molecular Weight: 151.25 g/mol

Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist as two distinct diastereomers: cis and trans. In the cis isomer, both the isopropyl and nitrile groups are on the same face of the ring (either both axial or both equatorial in a ring flip). In the trans isomer, they are on opposite faces (one axial, one equatorial). The trans isomer is generally more thermodynamically stable as it allows both bulky substituents to occupy equatorial positions, minimizing steric strain.

G start trans-4-Isopropyl- cyclohexanecarboxylic Acid amide trans-4-Isopropyl- cyclohexanecarboxamide start->amide Step 1: Amidation reagent1 1. SOCl₂ or (COCl)₂ 2. NH₄OH product trans-4-Isopropyl- cyclohexanecarbonitrile amide->product Step 2: Dehydration reagent2 Dehydrating Agent (e.g., P₂O₅, SOCl₂, TsCl)

Caption: Proposed two-step synthesis of the target nitrile from its carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of trans-4-Isopropylcyclohexanecarboxamide

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the primary amide.

  • Acid Chloride Formation: To a solution of trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [3]2. Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a water-immiscible solvent like dichloromethane and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (excess).

  • Workup and Isolation: Stir the biphasic mixture vigorously for 1-2 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amide.

  • Purification: The product, trans-4-isopropylcyclohexanecarboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [4] Step 2: Dehydration of trans-4-Isopropylcyclohexanecarboxamide to Nitrile

This step employs a strong dehydrating agent to eliminate water from the primary amide, forming the nitrile.

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, combine the trans-4-isopropylcyclohexanecarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Reaction Conditions: Gently heat the mixture to reflux. The optimal temperature and time will depend on the chosen dehydrating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any basic residues (like pyridine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After removing the solvent by rotary evaporation, the crude 4-isopropylcyclohexanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization (Predicted)

As experimental spectra for 4-isopropylcyclohexanecarbonitrile are not readily available in public databases, this section provides predicted data based on the known structure and established spectroscopic principles. These predictions serve as a benchmark for researchers synthesizing and characterizing this compound. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 2.30-2.50 (m, 1H): The axial proton on C1 (methine proton adjacent to the nitrile group). It is expected to be deshielded by the electron-withdrawing nitrile.

  • δ 1.80-2.10 (m, 4H): Axial and equatorial protons on C2 and C6.

  • δ 1.40-1.60 (m, 1H): Methine proton of the isopropyl group.

  • δ 1.10-1.30 (m, 4H): Axial and equatorial protons on C3 and C5.

  • δ 0.90 (d, J=7.0 Hz, 6H): The two equivalent methyl groups of the isopropyl substituent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • δ ~122-125: The nitrile carbon (C≡N). A key study has shown that for cyclohexanecarbonitriles, equatorially oriented nitriles resonate downfield from their axial counterparts. [7]For the stable trans isomer where the nitrile is equatorial, a shift in this range is expected.

  • δ ~44: The C4 carbon, attached to the isopropyl group.

  • δ ~32: The methine carbon of the isopropyl group.

  • δ ~30: The C2 and C6 carbons.

  • δ ~28: The C1 carbon, attached to the nitrile group.

  • δ ~25: The C3 and C5 carbons.

  • δ ~20: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Type Intensity
~2245 C≡N Stretch Strong, Sharp
2960-2850 C-H (sp³) Stretch Strong

| 1470-1450 | C-H | Bend (Scissoring) | Medium |

The most diagnostic peak will be the sharp, strong absorption around 2245 cm⁻¹, which is characteristic of a nitrile C≡N triple bond stretch. [8][9]The spectrum of the parent compound, cyclohexanecarbonitrile, shows a prominent nitrile peak at a similar position, providing a good reference point. [10]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of C₁₀H₁₇N. The intensity of this peak may be moderate to weak.

  • Base Peak: A peak at m/z = 108 is predicted to be the base peak, resulting from the loss of the isopropyl group (•C₃H₇, mass = 43) via alpha-cleavage, a common fragmentation pathway for alkyl-substituted cycloalkanes. [11]* Other Fragments: Other significant fragments may appear from the further breakdown of the cyclohexane ring.

Applications in Drug Development and Research

The primary value of 4-isopropylcyclohexanecarbonitrile lies in its potential as a versatile intermediate in medicinal chemistry.

  • Nateglinide Analogs: The trans isomer is a direct precursor to the core scaffold of Nateglinide. [12][13]By replacing the carboxylic acid with a bioisosteric group like a tetrazole or other acidic surrogates, novel analogs with potentially modified pharmacokinetic or pharmacodynamic properties could be synthesized. The nitrile group is a well-established precursor to tetrazoles.

  • Scaffold for New Chemical Entities: The 1,4-disubstituted cyclohexane motif is a desirable scaffold in drug design. It provides a rigid, three-dimensional structure that can orient appended functional groups in precise vectors to interact with biological targets. The isopropyl group provides a lipophilic interaction point, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, allowing for diverse library synthesis.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~151 Da, this molecule fits within the "rule of three" for fragments. It could be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-isopropylcyclohexanecarbonitrile is not widely available, precautions should be based on related nitrile and cyclohexane compounds.

  • Toxicity: Organic nitriles should be handled with care as they can be toxic. They can be metabolized to release cyanide in vivo, although the rate and extent vary greatly.

  • Handling: Use chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

  • Fire Hazard: The compound is likely combustible. Keep away from heat, sparks, and open flames.

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

References

  • Google Patents. (n.d.). Process for preparing nateglinide and intermediates thereof (Patent No. WO2004005240A1).
  • Google Patents. (n.d.). Process for the preparation of nateglinide (Patent No. US8658821B2).
  • Google Patents. (n.d.). A novel and improved process for the preparation of nateglinide and its polymorph form-h (Patent No. WO2007113650A2).
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  • Scott, A. D., O'Neill, P. M., & Storer, R. I. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 987-1004.
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Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of 4-isopropylcyclohexyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, chemical synthesis, and drug development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and regulatory documentation. This guide provides a definitive examination of the nomenclature, synonyms, and structural identifiers for 4-isopropylcyclohexyl cyanide, a substituted nitrile compound with significant stereochemical considerations.

Core Chemical Structure and Stereoisomerism

The foundational structure of 4-isopropylcyclohexyl cyanide consists of a cyclohexane ring substituted with two groups at the 1 and 4 positions: a cyanide (-C≡N) group and an isopropyl (-CH(CH₃)₂) group. The IUPAC name for the parent structure when the cyanide group is considered the principal functional group is cyclohexanecarbonitrile . The isopropyl group is then a substituent.

A critical feature of 1,4-disubstituted cyclohexanes is the existence of cis-trans (geometric) isomerism.[1][2] This isomerism arises from the restricted rotation of the carbon-carbon bonds within the ring structure.[2] The spatial arrangement of the isopropyl and cyanide groups relative to the plane of the cyclohexane ring dictates the specific isomer:

  • cis-Isomer: Both the isopropyl group and the cyanide group are on the same side of the ring's plane.[1][3]

  • trans-Isomer: The isopropyl group and the cyanide group are on opposite sides of the ring's plane.[1][3]

These isomers are distinct chemical entities with potentially different physical properties, such as melting points and boiling points, and can exhibit different biological activities or reaction kinetics.[1] Therefore, specifying the stereochemistry is crucial for unambiguous identification.

Caption: General structure and stereoisomers of 4-isopropylcyclohexyl cyanide.

Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to ensure each structure has a unique and unambiguous name.[4] The process for naming 4-isopropylcyclohexyl cyanide follows a clear, rule-based logic.

When the cyanide carbon is not part of the main chain (as is the case when attached to a ring), the suffix "-carbonitrile" is used.[5][6] The carbon atom of the ring to which the carbonitrile group is attached is assigned position 1.

Step-by-Step IUPAC Naming:

  • Identify the Parent Hydride: The parent structure is a cyclohexane ring.

  • Identify the Principal Functional Group: The cyanide (-C≡N) group is the principal functional group. Since its carbon is attached to the ring, the suffix becomes "-carbonitrile". The parent name is thus cyclohexanecarbonitrile .

  • Number the Ring: The carbon atom bearing the principal functional group is designated as C1. The ring is then numbered to give the other substituent the lowest possible locant. In this case, the isopropyl group is at position 4.

  • Name the Substituent: The substituent at C4 is an isopropyl group, also systematically named (1-methylethyl) or propan-2-yl.[7] "Isopropyl" is a common and accepted name.

  • Assemble the Name: The substituent name (4-isopropyl) is prefixed to the parent name.

  • Specify Stereochemistry: The prefixes cis- or trans- are added to the beginning of the name to define the isomer.

This logical progression leads to the definitive IUPAC names:

  • Preferred IUPAC Name (mixture): 4-(propan-2-yl)cyclohexane-1-carbonitrile[7]

  • Systematic Name for the trans-isomer: trans-4-isopropylcyclohexanecarbonitrile

  • Systematic Name for the cis-isomer: cis-4-isopropylcyclohexanecarbonitrile

IUPAC_Nomenclature_Flowchart start Start with Chemical Structure parent 1. Identify Parent Hydride (Cyclohexane) start->parent func_group 2. Identify Principal Functional Group (-CN attached to ring) parent->func_group suffix 3. Determine Suffix (-carbonitrile) func_group->suffix parent_name Parent Name: cyclohexanecarbonitrile suffix->parent_name numbering 4. Number the Ring (C1 is at -CN attachment) parent_name->numbering substituent 5. Name Substituent at C4 (isopropyl) numbering->substituent assemble 6. Assemble the Name 4-isopropylcyclohexanecarbonitrile substituent->assemble stereo 7. Specify Stereochemistry (cis- or trans-) assemble->stereo final_name Final IUPAC Name: cis/trans-4-isopropylcyclohexanecarbonitrile stereo->final_name

Caption: Logical workflow for determining the IUPAC name.

Synonyms and Common Identifiers

In commercial and laboratory settings, a variety of synonyms and identifiers are used. It is essential for researchers to recognize these to ensure they are referencing the correct molecule.

Common Synonyms:

  • 4-isopropylcyclohexanecarbonitrile

  • Cyclohexanecarbonitrile, 4-(1-methylethyl)-[7]

  • 4-(1-methylethyl)cyclohexanecarbonitrile

  • p-Isopropylcyclohexyl cyanide

The term "4-isopropylcyclohexyl cyanide" is a functional class name, where "cyanide" is treated as the functional class.[4] While widely used, the IUPAC-preferred nomenclature uses the "-carbonitrile" suffix.

Key Chemical and Registry Identifiers

For absolute certainty in identification, particularly in procurement and regulatory submissions, registry numbers are the industry standard. The most critical identifier is the CAS (Chemical Abstracts Service) Registry Number.

IdentifierValueNotes
Molecular Formula C₁₀H₁₇NApplies to all isomers.[7]
Molecular Weight 151.25 g/mol Applies to all isomers.[7]
CAS Number 191092-95-2Typically refers to the unspecified mixture of cis/trans isomers.[7]
PubChem CID 45095829For the isomeric mixture.[7]

Note: Specific CAS numbers for the individual cis and trans isomers may exist but are less commonly cited in general databases. For analogous compounds like 4-isopropylcyclohexanecarboxylic acid, distinct CAS numbers for each isomer are available (e.g., CAS 7077-05-6 for the trans-isomer), highlighting the importance of specifying isomers in chemical synthesis.[8]

Conclusion

The unambiguous identification of 4-isopropylcyclohexyl cyanide requires a thorough understanding of its systematic nomenclature and, most critically, its stereoisomerism. The preferred IUPAC name is 4-(propan-2-yl)cyclohexane-1-carbonitrile , with the essential prefixes cis- or trans- used to designate the specific geometric isomer. While various synonyms are used in practice, researchers and drug development professionals should rely on the systematic name and, for absolute certainty in sourcing and documentation, the CAS Registry Number. This rigorous approach to nomenclature prevents ambiguity and supports scientific integrity and reproducibility.

References

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A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Isopropylcyclohexanecarbonitrile and Cuminaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Isomeric Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the subtle distinctions between molecular architectures can precipitate profound differences in biological activity, pharmacokinetic profiles, and synthetic accessibility. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the comparative chemistry of two C10 isomers: the saturated, aliphatic 4-isopropylcyclohexanecarbonitrile and the aromatic aldehyde, cuminaldehyde.

It is imperative to note at the outset that while cuminaldehyde is a well-documented, naturally occurring compound with a rich history of applications, 4-isopropylcyclohexanecarbonitrile is a less-common entity in commercially available and academic literature. Consequently, this guide will present a comprehensive, evidence-based profile of cuminaldehyde and a predictive, yet scientifically grounded, exploration of 4-isopropylcyclohexanecarbonitrile, including a proposed synthetic route and anticipated properties. The user's original query for "cuminnitrile" has been interpreted as referring to cuminaldehyde, a common and logical association.

This document eschews a rigid template in favor of a narrative that prioritizes scientific integrity and practical, field-proven insights. We will dissect the structural and electronic disparities that govern the reactivity and utility of these two molecules, providing not just protocols, but the causal reasoning behind them.

Part 1: Foundational Chemistry and Physicochemical Properties

A molecule's identity is fundamentally defined by its structure and the consequent physicochemical properties. Here, we introduce our two compounds of interest.

1.1. Cuminaldehyde: The Aromatic Aldehyde

  • IUPAC Name: 4-Isopropylbenzaldehyde[1][2]

  • Synonyms: Cuminaldehyde, p-Isopropylbenzaldehyde, Cuminal, Cumaldehyde[1][2]

  • CAS Number: 122-03-2[1][2]

  • Molecular Formula: C10H12O[1][2]

  • Molecular Weight: 148.20 g/mol [1]

Cuminaldehyde is a naturally occurring aromatic aldehyde, a key component of the essential oils of cumin, eucalyptus, and myrrh.[3] Its structure is characterized by a benzene ring substituted with an isopropyl group and an aldehyde functional group at the para position. This arrangement imparts a unique combination of aromaticity, reactivity, and lipophilicity.

1.2. 4-Isopropylcyclohexanecarbonitrile: The Aliphatic Nitrile

  • Proposed IUPAC Name: 4-Isopropylcyclohexane-1-carbonitrile

  • Molecular Formula: C10H17N

  • Molecular Weight: 151.25 g/mol

In contrast to the planar, aromatic ring of cuminaldehyde, 4-isopropylcyclohexanecarbonitrile features a saturated cyclohexane ring. This non-planar, flexible ring system, coupled with the presence of a nitrile functional group, dictates a significantly different chemical personality. The nitrile group is a versatile functional handle in medicinal chemistry, often serving as a bioisostere for a carbonyl group or as a precursor for other functionalities.

1.3. Comparative Physicochemical Properties

The structural differences between these two isomers lead to distinct physicochemical properties, which are critical determinants of their behavior in biological systems and their formulation into drug products.

PropertyCuminaldehyde (4-Isopropylbenzaldehyde)4-Isopropylcyclohexanecarbonitrile (Predicted)
Molecular Weight ( g/mol ) 148.20[1]151.25
Appearance Colorless to yellowish liquid[2]Colorless liquid or low-melting solid
Boiling Point (°C) 235-236[2]Estimated to be slightly lower than cuminaldehyde due to the lack of strong intermolecular forces beyond dipole-dipole interactions.
Solubility Insoluble in water; soluble in alcohol and ether.[2]Likely very poorly soluble in water; soluble in organic solvents.
LogP ~2.7-3.0Predicted to be in a similar range, with the isopropyl and cyclohexyl groups contributing significantly to lipophilicity.
Functional Group AldehydeNitrile
Aromaticity AromaticAliphatic

Part 2: Synthesis and Mechanistic Insights

The synthetic routes to these molecules are fundamentally different, reflecting their distinct structural classes. The choice of synthesis protocol is dictated by the desired purity, scalability, and economic viability.

2.1. Synthesis of Cuminaldehyde

Cuminaldehyde can be obtained from natural sources or synthesized through several established methods. A common and industrially relevant method is the formylation of cumene (isopropylbenzene).

Experimental Protocol: Gattermann-Koch Formylation of Cumene

This protocol describes a classic method for the synthesis of cuminaldehyde.

  • Materials: Cumene, Carbon Monoxide, Anhydrous Aluminum Chloride (AlCl3), Cuprous Chloride (CuCl), Dry Dichloromethane (DCM), Hydrochloric Acid (HCl).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, add anhydrous AlCl3 and CuCl in dry DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath and bubble a steady stream of dry carbon monoxide gas through the stirred suspension.

    • Slowly add cumene to the reaction mixture while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield pure cuminaldehyde.

Causality and Expertise: The Gattermann-Koch reaction is a powerful method for introducing a formyl group onto an aromatic ring. The use of a Lewis acid (AlCl3) and a co-catalyst (CuCl) is crucial for the in-situ generation of the electrophilic formyl cation from carbon monoxide. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions. The acidic workup is necessary to decompose the aluminum chloride complex and liberate the aldehyde product.

Diagram of Synthesis Workflow for Cuminaldehyde:

Gattermann_Koch Cumene Cumene Reaction Gattermann-Koch Reaction Cumene->Reaction CO Carbon Monoxide CO->Reaction Catalyst AlCl3 / CuCl Catalyst->Reaction Quench Acidic Workup (HCl / H2O) Reaction->Quench Purification Vacuum Distillation Quench->Purification Cuminaldehyde Cuminaldehyde Purification->Cuminaldehyde

Caption: Workflow for the synthesis of Cuminaldehyde via the Gattermann-Koch reaction.

2.2. Proposed Synthesis of 4-Isopropylcyclohexanecarbonitrile

Given the absence of a readily available commercial source for 4-isopropylcyclohexanecarbonitrile, a plausible synthetic route would start from the corresponding ketone, 4-isopropylcyclohexanone, which is commercially available. A common method for converting a ketone to a nitrile is through the formation of a cyanohydrin followed by dehydration.

Experimental Protocol: Synthesis from 4-Isopropylcyclohexanone

This protocol outlines a two-step synthesis of 4-isopropylcyclohexanecarbonitrile.

  • Materials: 4-Isopropylcyclohexanone[4], Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Acetic Acid, Toluene, Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2), Pyridine.

  • Step 1: Cyanohydrin Formation

    • In a well-ventilated fume hood, dissolve 4-isopropylcyclohexanone in a suitable solvent like ethanol or a mixture of water and ethanol.

    • Prepare a solution of NaCN in water and cool it in an ice bath.

    • Slowly add the 4-isopropylcyclohexanone solution to the cyanide solution with vigorous stirring.

    • While maintaining the temperature below 10°C, slowly add acetic acid to the reaction mixture to generate HCN in situ.

    • Stir the reaction for several hours at low temperature, then allow it to warm to room temperature and stir overnight.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent to obtain the crude 4-isopropylcyclohexanecyanohydrin.

  • Step 2: Dehydration to the Nitrile

    • Dissolve the crude cyanohydrin in a dry, aprotic solvent such as toluene or pyridine.

    • Cool the solution in an ice bath.

    • Slowly add a dehydrating agent like POCl3 or SOCl2 to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and carefully pour it over ice.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent and purify the crude 4-isopropylcyclohexanecarbonitrile by vacuum distillation.

Causality and Expertise: The formation of a cyanohydrin from a ketone is a nucleophilic addition reaction where the cyanide ion attacks the electrophilic carbonyl carbon. The reaction is reversible and is typically favored under slightly acidic conditions to protonate the intermediate alkoxide. The subsequent dehydration of the cyanohydrin to the nitrile is an elimination reaction. The use of a strong dehydrating agent like POCl3 or SOCl2 in the presence of a base like pyridine is effective for this transformation. The base neutralizes the HCl generated during the reaction and facilitates the elimination.

Diagram of Proposed Synthesis Workflow for 4-Isopropylcyclohexanecarbonitrile:

Nitrile_Synthesis Ketone 4-Isopropyl- cyclohexanone Step1 Cyanohydrin Formation Ketone->Step1 Cyanide NaCN / H+ Cyanide->Step1 Cyanohydrin Intermediate Cyanohydrin Step1->Cyanohydrin Step2 Dehydration Cyanohydrin->Step2 Dehydrating_Agent POCl3 or SOCl2 Dehydrating_Agent->Step2 Purification Vacuum Distillation Step2->Purification Nitrile 4-Isopropylcyclohexane- carbonitrile Purification->Nitrile

Caption: Proposed two-step synthesis of 4-isopropylcyclohexanecarbonitrile from its corresponding ketone.

Part 3: Applications in Drug Development and Biological Activity

The distinct functionalities of an aromatic aldehyde and an aliphatic nitrile lead to divergent applications in the pharmaceutical sciences.

3.1. Cuminaldehyde: A Scaffold with Diverse Bioactivity

Cuminaldehyde has been investigated for a wide range of pharmacological activities, making it an attractive starting point for drug discovery programs.[3]

  • Antimicrobial and Antifungal Activity: Cuminaldehyde has demonstrated efficacy against various bacterial and fungal strains.[3] Its derivatives, such as Schiff bases and thiosemicarbazones, often exhibit enhanced antimicrobial properties.

  • Anti-inflammatory and Antioxidant Effects: The compound has shown potential in mitigating inflammation and oxidative stress, which are implicated in numerous chronic diseases.[3]

  • Anticancer Properties: Studies have explored the cytotoxic effects of cuminaldehyde and its derivatives against several cancer cell lines.[5] The aldehyde functionality can react with biological nucleophiles, potentially contributing to its mechanism of action.

  • Neuroprotective Effects: Research suggests that cuminaldehyde may have a role in protecting against neurodegenerative diseases.[5]

3.2. 4-Isopropylcyclohexanecarbonitrile: A Potential Modulator of Lipophilicity and a Versatile Synthetic Intermediate

  • Lipophilic Moiety: The 4-isopropylcyclohexyl group is a bulky, lipophilic substituent that can be used to modulate the pharmacokinetic properties of a drug candidate. It can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

  • Nitrile as a Bioisostere: The nitrile group is a well-known bioisostere for a carbonyl group and can also act as a hydrogen bond acceptor. Its incorporation into a molecule can fine-tune its electronic and steric properties to improve target affinity and selectivity.

  • Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as primary amines (by reduction) or carboxylic acids (by hydrolysis), providing a versatile entry point for further chemical modifications and the generation of compound libraries for screening.

Part 4: Spectroscopic and Safety Profiles

4.1. Spectroscopic Signatures

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

Spectroscopic TechniqueCuminaldehyde (4-Isopropylbenzaldehyde)4-Isopropylcyclohexanecarbonitrile (Predicted)
¹H NMR Aromatic protons (doublets around 7.3-7.8 ppm), aldehyde proton (singlet around 9.9 ppm), isopropyl methine (septet around 3.0 ppm), and isopropyl methyls (doublet around 1.2 ppm).Aliphatic protons of the cyclohexane ring (complex multiplets in the 1.0-2.5 ppm range), isopropyl methine (multiplet), and isopropyl methyls (doublet).
¹³C NMR Aromatic carbons (125-155 ppm), aldehyde carbonyl (around 192 ppm), and isopropyl carbons.Aliphatic carbons of the cyclohexane ring (20-50 ppm), nitrile carbon (around 120 ppm), and isopropyl carbons.
IR Spectroscopy Strong C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), and aromatic C=C stretches (1400-1600 cm⁻¹).C≡N stretch (a sharp, medium intensity peak around 2240 cm⁻¹), and aliphatic C-H stretches (2850-2960 cm⁻¹).
Mass Spectrometry Molecular ion peak at m/z = 148. Characteristic fragmentation includes loss of the aldehyde proton and the isopropyl group.Molecular ion peak at m/z = 151. Fragmentation would likely involve loss of the isopropyl group and cleavage of the cyclohexane ring.

4.2. Safety and Toxicological Overview

  • Cuminaldehyde:

    • Harmful if swallowed.[2]

    • May cause an allergic skin reaction.[2]

    • It is important to handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • 4-Isopropylcyclohexanecarbonitrile:

    • Specific toxicological data is not available.

    • As a general precaution for nitriles, it should be handled with care, avoiding skin contact, inhalation, and ingestion, as some nitriles can be toxic. The use of appropriate PPE is essential.

Conclusion: A Study in Contrasts with Complementary Potential

This in-depth guide has illuminated the significant differences between 4-isopropylcyclohexanecarbonitrile and cuminaldehyde, two isomers with vastly different chemical landscapes. Cuminaldehyde, the aromatic aldehyde, is a well-characterized natural product with a broad spectrum of documented biological activities, making it a valuable scaffold for drug discovery. In contrast, 4-isopropylcyclohexanecarbonitrile, the aliphatic nitrile, represents a less-explored area of chemical space. However, its structural features suggest its potential as a valuable building block for modulating the properties of drug candidates.

For the medicinal chemist, the choice between these two scaffolds would be dictated by the specific therapeutic target and the desired properties of the final compound. Cuminaldehyde offers a reactive handle and a rigid aromatic core, while 4-isopropylcyclohexanecarbonitrile provides a flexible, lipophilic anchor and a versatile nitrile group for further chemical elaboration. Understanding the nuanced differences between such isomers is paramount to the rational design of new and effective therapeutic agents.

References

  • PubChem. Cuminaldehyde. [Link]

  • Wikipedia. Cuminaldehyde. [Link]

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Scientific Reports. [Link]

  • PubChem. 4-Isopropylcyclohexanone. [Link]

  • Ramya, S., et al. (2022). ADME-Tox profile of Cuminaldehyde (4-Isopropylbenzaldehyde) from Cuminum cyminum seeds for potential biomedical applications. Journal of Drug Delivery and Therapeutics, 12(2-s), 127-141. [Link]

Sources

Stereochemical Engineering of 4-Isopropylcyclohexanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and isolation of 4-isopropylcyclohexanecarbonitrile stereoisomers present a classic yet critical challenge in cycloaliphatic chemistry. While the molecule appears simple, the stereochemical relationship between the isopropyl group at C4 and the nitrile group at C1 dictates its utility in high-value applications, particularly in liquid crystal (LC) mesogens and fragrance chemistry .

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven framework for controlling the cis (kinetic) and trans (thermodynamic) ratio. We focus on the "locking" effect of the isopropyl group, the mechanism of base-catalyzed equilibration, and self-validating NMR protocols for isomer identification.

Conformational Thermodynamics: The "Lock and Key" Principle

To manipulate the ratio of isomers, one must first understand the energetic landscape. The cyclohexane ring is not static; however, the presence of a bulky substituent at the 4-position effectively "locks" the conformation.

The Anchoring Effect

The isopropyl group has a conformational free energy difference (A-value) of approximately 2.21 kcal/mol . The nitrile group is significantly smaller, with an A-value of 0.21 kcal/mol .

  • The Anchor: The bulky isopropyl group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions.

  • The Variable: The nitrile group's position relative to the isopropyl anchor determines the isomer.

IsomerIsopropyl PositionNitrile PositionRelationshipStability
Trans EquatorialEquatorialdiequatorial (e,e)Thermodynamic Product (More Stable)
Cis EquatorialAxialequatorial-axial (e,a)Kinetic Product (Less Stable)

Key Insight: The energy difference between the trans (e,e) and cis (e,a) isomers is roughly equivalent to the A-value of the nitrile group (~0.2 kcal/mol) plus associated electronic effects. While small, this difference is sufficient to drive thermodynamic equilibration toward the trans isomer.

Synthetic Pathways and Epimerization[1]

Primary Synthesis (Hydrogenation)

The industrial route often involves the catalytic hydrogenation of 4-isopropylbenzonitrile (Cumonitrile) .

  • Catalysts: Ru/C, Rh/C, or Raney Nickel.

  • Outcome: Hydrogenation is typically cis-selective (kinetic control) because hydrogen adds to the aromatic face adsorbed onto the catalyst surface. This often yields a 60:40 to 80:20 cis:trans ratio, which is undesirable for LC applications requiring linearity.

Thermodynamic Equilibration (Epimerization)

To access the trans isomer in high purity, a post-synthesis equilibration step is required. This relies on the acidity of the


-proton adjacent to the nitrile.
Mechanism of Action

The base removes the acidic


-proton, forming a planar ketenimine-like intermediate. Reprotonation can occur from either face. Under thermodynamic control, protonation occurs to place the nitrile group in the equatorial position.

Epimerization Cis Cis-Isomer (Axial Nitrile) Higher Energy Intermediate Planar Carbanion (Resonance Stabilized) Cis->Intermediate Deprotonation (Slow) Base Base (RO-) Base->Intermediate Intermediate->Cis Reversion Trans Trans-Isomer (Equatorial Nitrile) Thermodynamic Sink Intermediate->Trans Reprotonation (Favored)

Figure 1: Base-catalyzed epimerization pathway converting the kinetic cis-isomer to the thermodynamic trans-isomer.[1]

Experimental Protocols

Protocol A: Thermodynamic Equilibration

Objective: Convert a cis-rich mixture of 4-isopropylcyclohexanecarbonitrile to a trans-dominant mixture.

Reagents:

  • Crude Nitrile Mixture (1.0 eq)[2]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (0.2 eq)

  • Methanol (Solvent, 5 volumes)

Step-by-Step Methodology:

  • Setup: Charge the crude nitrile mixture into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Add Methanol (5 mL per gram of substrate).

  • Catalyst Addition: Add NaOMe solution (0.2 equivalents). Note: A catalytic amount is sufficient as the base is regenerated.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor by GC or NMR. The ratio should stabilize at approximately 80:20 to 90:10 (trans:cis).

  • Quench: Cool to room temperature. Neutralize with dilute Acetic Acid or HCl (1M) until pH ~7.

  • Workup: Remove methanol under reduced pressure. Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with Brine, dry over MgSO₄, and concentrate.

Protocol B: Purification via Crystallization

While distillation is difficult due to similar boiling points, the trans isomer typically has a significantly higher melting point due to better packing symmetry.

  • Solvent Selection: Use non-polar solvents like Hexane or Pentane at low temperatures (-20°C to -78°C).

  • Process: Dissolve the equilibrated oil in minimal Hexane. Cool slowly. The trans isomer will crystallize preferentially.

Analytical Discrimination (Self-Validating Systems)

Reliable differentiation between cis and trans isomers is the cornerstone of this workflow. Proton NMR (


H-NMR)  provides the most definitive structural proof based on the Karplus relationship.
The NMR Diagnostic Table

Focus on the signal of the proton at C1 (alpha to the nitrile).

FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)Mechanistic Reason
H1 Conformation Axial (ax)Equatorial (eq)In trans, the CN is equatorial, forcing H1 axial.
Multiplicity tt (triplet of triplets)qt (quintet-like) or broad singletCoupling with adjacent protons.
Coupling (

)

Hz

Hz
Axial-Axial coupling is large (180° dihedral).
Shift (

)
~2.3 - 2.4 ppm~2.5 - 2.6 ppmEquatorial protons are typically deshielded (downfield).
C-13 Shift (CN) Downfield shiftUpfield shiftGamma-gauche effect shields the axial CN in cis.

Validation Rule: If the H1 multiplet width (width at half-height) is >20 Hz, you have the Trans isomer (due to large


 values). If the multiplet is narrow (<10 Hz), you have the Cis  isomer.
Decision Logic for Process Control

Logic Start Crude Synthesis Product NMR 1H-NMR Analysis (Focus on H-alpha) Start->NMR Decision Check Coupling (J) NMR->Decision Trans J > 10 Hz (Trans-Dominant) Decision->Trans Wide Splitting Cis J < 5 Hz (Cis-Dominant) Decision->Cis Narrow Splitting Action1 Proceed to Crystallization or Distillation Trans->Action1 Action2 Perform Base Epimerization Cis->Action2 Action2->NMR Re-Check

Figure 2: Analytical workflow for determining the necessity of epimerization.

Applications and Relevance

Liquid Crystals (LC)

In LC display technology, the trans isomer is strictly required.

  • Why: The trans-1,4-disubstituted cyclohexane ring provides the necessary linear, rod-like geometry (calamitic mesogen) to form nematic phases.

  • Failure Mode: Contamination with cis-isomer introduces a "kink" in the molecule, disrupting the liquid crystalline phase and drastically lowering the clearing point (

    
    ).
    
Fragrance Industry

Derivatives of 4-isopropylcyclohexanecarbonitrile (and the related aldehyde/alcohol) are used for their floral and green notes (reminiscent of Cumin nitrile but less harsh).

  • Stereochemistry: The isomers often possess distinct odor thresholds and qualities. The cis isomer is sometimes associated with more potent, diffusive notes, whereas the trans is softer. Control of the ratio allows for "tuning" the scent profile.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Cyclohexane conformation).

  • Fleming, F. F., et al. (2010). "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts." Journal of Organic Chemistry. (Establishes NMR shift correlations for axial vs equatorial nitriles).

  • Crossland, I. (2006). "Epimerization of cyclohexanecarbonitriles." Organic Syntheses. (General protocols for base-catalyzed equilibration).

  • BenchChem. (2025).[3][4] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (Technical guide on Karplus relationships).

  • NIST Chemistry WebBook. "4-Isopropylcyclohexanecarbonitrile." (Physical data and spectra).

Sources

Navigating the Chemical Landscape of 4-(Propan-2-yl)cyclohexane-1-carbonitrile: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Cyclohexane Derivative for Advanced Research and Development

Introduction: Unveiling a Key Synthetic Intermediate

Section 1: Molecular Profile and Physicochemical Characteristics

4-(Propan-2-yl)cyclohexane-1-carbonitrile, with the molecular formula C10H17N, possesses a unique combination of a lipophilic isopropyl-substituted cyclohexane ring and a reactive nitrile functional group.[1] This structure imparts a specific set of physicochemical properties that are crucial for its behavior in chemical reactions and biological systems.

Structural and Chemical Identity
  • IUPAC Name: 4-(Propan-2-yl)cyclohexane-1-carbonitrile[1]

  • Molecular Formula: C10H17N[1]

  • Molecular Weight: 151.25 g/mol [1]

  • CAS Number: 191092-95-2[1]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, providing a baseline for understanding the compound's behavior. These values are derived from computational models and should be considered as estimates.

PropertyValueSource
Molecular Weight 151.25 g/mol PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Complexity 155PubChem[1]

Section 2: A Proactive Approach to Safety: Hazard Identification and Risk Mitigation

Given the absence of a specific SDS, a conservative approach to safety is mandated. The hazard profile is inferred from the known toxicology of aliphatic nitriles and the general properties of substituted cyclohexanes. Aliphatic nitriles can be toxic, with their primary mechanism of toxicity often involving the in vivo metabolic release of cyanide.[2]

Anticipated GHS Hazard Classification

Based on data for structurally similar compounds such as cyclohexanecarbonitrile, the following GHS classifications should be anticipated:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

The Science of Nitrile Toxicity: A Mechanistic Overview

The toxicity of many aliphatic nitriles is linked to their metabolic conversion to cyanide, a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of cellular respiration can lead to cellular hypoxia and, in severe cases, death. The rate of cyanide release is a critical factor in determining the acute toxicity of a specific nitrile.

ToxicityPathway cluster_Metabolism Metabolic Activation in the Liver cluster_Toxicity Cellular Toxicity Aliphatic_Nitrile 4-(Propan-2-yl)cyclohexane- 1-carbonitrile Cytochrome_P450 Cytochrome P450 (e.g., CYP2E1) Aliphatic_Nitrile->Cytochrome_P450 Hydroxylation Cyanohydrin Cyanohydrin Intermediate Cytochrome_P450->Cyanohydrin Aldehyde 4-(Propan-2-yl)cyclohexane- 1-carbaldehyde Cyanohydrin->Aldehyde Spontaneous decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Spontaneous decomposition Cytochrome_c_Oxidase Cytochrome c Oxidase (Mitochondria) HCN->Cytochrome_c_Oxidase Inhibition ETC_Inhibition Electron Transport Chain Inhibition Cytochrome_c_Oxidase->ETC_Inhibition ATP_Reduction Reduced ATP Production ETC_Inhibition->ATP_Reduction Cell_Death Cell Death ATP_Reduction->Cell_Death Retrosynthesis Target 4-(Propan-2-yl)cyclohexane- 1-carbonitrile Route1 Nucleophilic Substitution Target->Route1 Disconnect C-CN Route2 From Aldehyde/Ketone Target->Route2 Functional Group Interconversion Starting_Material_1 4-(Propan-2-yl)cyclohexyl halide or sulfonate Route1->Starting_Material_1 Reagent_1 Cyanide Source (e.g., NaCN, KCN) Route1->Reagent_1 Starting_Material_2 4-(Propan-2-yl)cyclohexanone Route2->Starting_Material_2 Reagent_2 Tosmic or similar reagent Route2->Reagent_2

Caption: Retrosynthetic analysis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile.

Exemplary Synthetic Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the synthesis via nucleophilic substitution of a suitable leaving group with a cyanide salt.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of 4-(propan-2-yl)cyclohexyl bromide (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

  • Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity of the Nitrile Group

The nitrile group in 4-(propan-2-yl)cyclohexane-1-carbonitrile is a versatile functional handle for further chemical transformations, including:

  • Hydrolysis: Conversion to the corresponding carboxylic acid or amide.

  • Reduction: Formation of the primary amine.

  • Grignard and Organolithium Reactions: Addition to the nitrile to form ketones after hydrolysis.

Section 5: Applications in Research and Drug Discovery

The nitrile group is a valuable pharmacophore in medicinal chemistry, capable of participating in various non-covalent interactions with biological targets. [3][4]The introduction of a nitrile can modulate a compound's physicochemical properties, such as polarity and metabolic stability. [3]

Role as a Synthetic Intermediate

The primary application of 4-(propan-2-yl)cyclohexane-1-carbonitrile is as an intermediate in the synthesis of more complex molecules. The cyclohexane scaffold provides a three-dimensional framework, while the nitrile group allows for the introduction of other functional groups.

Potential in Medicinal Chemistry

Derivatives of 4-(propan-2-yl)cyclohexane-1-carbonitrile could be explored for their potential biological activities. The lipophilic isopropylcyclohexane moiety can enhance binding to hydrophobic pockets of target proteins, while the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Conclusion

4-(Propan-2-yl)cyclohexane-1-carbonitrile is a valuable chemical entity with potential applications in various areas of chemical research and development. While its full safety profile is yet to be experimentally determined, a thorough understanding of the hazards associated with related aliphatic nitriles allows for the implementation of robust safety protocols. Its versatile chemical nature, stemming from the combination of a substituted cyclohexane ring and a reactive nitrile group, makes it an attractive building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. As with any chemical, a commitment to safety, informed by the principles outlined in this guide, is essential for its responsible and successful utilization in the laboratory.

References

  • PubChem. 4-(Propan-2-yl)cyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • University of Illinois Chicago. Before, During and After a Hazmat Release. [Link]

  • Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. [Link]

  • Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-79. [Link]

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

  • Monuite. (2023, February 8). How to dispose of nitrile gloves?. [Link]

  • Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: assigning configurations at quaternary centers from (13)C NMR CN chemical shifts. The Journal of organic chemistry, 74(9), 3551–3553. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Zhang, W., et al. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(1), 55-68. [Link]

  • Wang, L., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 11(9), 994-1015. [Link]

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Technical Whitepaper: 4-(1-Methylethyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate in the Synthesis of Glinide-Class Antidiabetics

PubChem CID: 45095829 CAS Registry Number: 191092-95-2 Molecular Formula: C₁₀H₁₇N Molecular Weight: 151.25 g/mol

Part 1: Executive Technical Summary

As a Senior Application Scientist in pharmaceutical process development, I classify 4-(1-methylethyl)cyclohexanecarbonitrile (also known as 4-isopropylcyclohexanecarbonitrile) not merely as a catalog reagent, but as a stereochemical gatekeeper .

This molecule is the immediate precursor to trans-4-isopropylcyclohexanecarboxylic acid , the chiral moiety required for the synthesis of Nateglinide (a rapid-onset insulin secretagogue). The critical quality attribute (CQA) for this intermediate is the cis/trans diastereomeric ratio. The biological activity of the final API depends strictly on the trans configuration; therefore, understanding the thermodynamic equilibrium of this nitrile is paramount for cost-effective manufacturing.

Part 2: Chemical Identity & Stereochemical Dynamics
2.1 Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.

  • Position 1: Cyano group (-CN)

  • Position 4: Isopropyl group (-CH(CH₃)₂)[1][2][3][4][5][6]

Due to the geometry of the cyclohexane ring, this compound exists as two diastereomers:

  • Cis-isomer: One substituent is axial, the other equatorial (higher energy).

  • Trans-isomer: Both substituents can adopt the equatorial position (diequatorial), which is thermodynamically favored due to minimized 1,3-diaxial interactions.

2.2 Isomerization Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed equilibration, a critical process step to maximize the yield of the desired trans-isomer before hydrolysis.

Isomerization Cis Cis-Isomer (Axial/Equatorial) High Energy Enolate Planar Enolate Intermediate Cis->Enolate Base (Deprotonation) Enolate->Cis Kinetic Protonation Trans Trans-Isomer (Diequatorial) Thermodynamic Product Enolate->Trans Thermodynamic Control Trans->Enolate Reversible

Figure 1: Base-catalyzed epimerization mechanism. The reaction is driven toward the trans-isomer (green) by heating in the presence of a base (e.g., alkoxides), minimizing steric strain.

Part 3: Synthetic Routes & Process Chemistry[7]
3.1 Industrial Synthesis Protocol

The most robust route involves the catalytic hydrogenation of 4-isopropylbenzonitrile (Cumonitrile). This approach is preferred over nucleophilic substitution on cyclohexyl halides due to atom economy and scalability.

Reaction Scheme: 4-Isopropylbenzonitrile + 3 H₂ → 4-Isopropylcyclohexanecarbonitrile

Table 1: Quantitative Process Parameters

ParameterSpecificationTechnical Rationale
Precursor 4-Isopropylbenzonitrile (CID 26289)High purity (>99%) required to prevent poisoning of noble metal catalysts.
Catalyst 5% Rh/C or Ru/Al₂O₃Rhodium allows ring saturation at lower pressures than Nickel; prevents nitrile reduction to amine.
Solvent Isopropanol or MethanolProtic solvents facilitate hydrogen transfer; avoid acidic media to prevent premature hydrolysis.
Pressure 20 – 50 barHigh pressure favors the thermodynamics of aromatic ring reduction.
Temperature 60°C – 80°CBalanced to maintain reaction rate while minimizing nitrile reduction byproducts.
3.2 Step-by-Step Experimental Methodology

Note: This protocol assumes a high-pressure hydrogenation setup.

  • Charge: Load the autoclave with 4-isopropylbenzonitrile (1.0 eq) and 5% Rh/C catalyst (2 wt% loading relative to substrate) in Isopropanol (5 vol).

  • Purge: Inert the vessel with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 40 bar H₂ and heat to 70°C. Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Vent H₂. Filter catalyst over a Celite bed (pyrophoric hazard: keep wet).

  • Analysis: Analyze filtrate by GC. Expect a cis:trans ratio of approx. 60:40 (kinetic control).

  • Isomerization (Crucial Step): Treat the crude filtrate with Sodium Methoxide (0.1 eq) and reflux for 2 hours.

  • Result: The ratio shifts to >80:20 trans:cis.

Part 4: Downstream Application (Nateglinide Synthesis)

The nitrile is rarely the end product. It is hydrolyzed to the acid, which is then coupled with D-Phenylalanine.[6]

4.1 Hydrolysis Workflow

The conversion of the nitrile to the carboxylic acid is the final step in generating the Nateglinide intermediate.

Workflow Start 4-Isopropylbenzonitrile (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Rh/C, H2, 40 bar) Start->Hydrogenation NitrileMix 4-Isopropylcyclohexanecarbonitrile (Cis/Trans Mixture) Hydrogenation->NitrileMix Isom Base-Catalyzed Isomerization (NaOMe, Reflux) NitrileMix->Isom Hydrolysis Alkaline Hydrolysis (NaOH, H2O) Isom->Hydrolysis Acid Trans-4-Isopropylcyclohexanecarboxylic Acid (Target Intermediate) Hydrolysis->Acid Coupling Coupling with D-Phenylalanine (Schotten-Baumann) Acid->Coupling API Nateglinide (API) Coupling->API

Figure 2: End-to-end process flow from aromatic precursor to Active Pharmaceutical Ingredient (API).

4.2 Protocol: Hydrolysis to Acid
  • Reflux: Dissolve the trans-enriched nitrile in 20% NaOH solution. Reflux for 12–18 hours. Ammonia gas will evolve (scrubber required).

  • Acidification: Cool and wash with MTBE to remove unreacted neutral organics. Acidify the aqueous layer with HCl to pH 1.

  • Crystallization: The trans-acid is less soluble than the cis-acid. Recrystallize from Ethanol/Water to achieve >99% isomeric purity.

Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Class: Nitriles are generally toxic by inhalation, ingestion, and skin absorption.

  • Metabolism: Can liberate cyanide ions in vivo via cytochrome P450 metabolism.

  • Engineering Controls: Handle only in a fume hood.

  • Incompatibility: Strong oxidizers, strong acids (exothermic hydrolysis), and reducing agents (formation of amines).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45095829, 4-(Propan-2-yl)cyclohexane-1-carbonitrile. Retrieved from [Link]

  • Shinkai, H., et al. (1989).N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 32(7), 1436–1441.
  • Sumitomo Chemical Co Ltd. Process for producing trans-4-isopropylcyclohexanecarboxylic acid. US Patent 4816484.[6] (Describes the isomerization and hydrolysis protocols).

  • Organic Process Research & Development.Optimization of the Synthesis of Nateglinide.

Sources

Methodological & Application

synthesis of 4-isopropylcyclohexanecarbonitrile from 4-isopropylcyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-isopropylcyclohexanecarbonitrile (CAS: 13816-33-6) from 4-isopropylcyclohexanecarbaldehyde .

While traditional methods for converting aldehydes to nitriles often involve harsh dehydrating agents (e.g.,


, 

) or toxic cyanide sources, this protocol utilizes a "Green Chemistry" approach employing Hydroxylamine Hydrochloride (

)
and Sodium Formate in Formic Acid .[1] This one-pot transformation proceeds via the in situ formation of the aldoxime followed by thermal dehydration, offering high atom economy, simplified workup, and thermodynamic equilibration favoring the chemically stable trans-isomer.

Strategic Method Selection

In the context of drug development and fine chemical synthesis, the choice of reagents is dictated by scalability, safety, and impurity profiles.

MethodReagentsProsCons
Classical Dehydration

, then

or

High conversionTwo steps; generates acidic waste; explosive risk with azides/peroxides.
Oxidative Ammonolysis

,

, or Hypervalent Iodine
Mild conditionsHigh cost of oxidants; difficult purification of iodine byproducts.
Formic Acid / Formate (Selected)

, HCOONa, HCOOH
One-pot; Cheap reagents; Simple aqueous workup. Requires ventilation (CO byproduct); Corrosive solvent.

Rationale for Selection: The Formic Acid/Sodium Formate mediated synthesis allows for the direct conversion of the aldehyde to the nitrile without isolating the oxime intermediate. Formic acid acts as both the solvent and the catalyst for the dehydration step.[1] The addition of Sodium Formate buffers the solution, preventing acid-catalyzed degradation of the isopropyl group or the cyclohexane ring (e.g., ring contraction or elimination).

Reaction Mechanism & Pathway

The reaction proceeds through a condensation-dehydration sequence. The acidic environment promotes the rapid formation of the oxime, which is then dehydrated by the excess formic acid/formate system to yield the nitrile.

ReactionMechanism Aldehyde 4-Isopropylcyclohexanecarbaldehyde (Starting Material) Oxime Aldoxime Intermediate (In Situ) Aldehyde->Oxime Condensation (Reflux) Reagent1 + NH2OH·HCl + HCOONa Nitrile 4-Isopropylcyclohexanecarbonitrile (Product) Oxime->Nitrile Thermal Elimination Reagent2 - H2O (Dehydration via HCOOH)

Figure 1: Mechanistic pathway for the one-pot conversion of aldehyde to nitrile.

Experimental Protocol

Materials & Equipment[2][3][4][5]
  • Reactants:

    • 4-Isopropylcyclohexanecarbaldehyde (1.0 equiv)

    • Hydroxylamine Hydrochloride (

      
      ) (1.2 equiv)[2]
      
    • Sodium Formate (HCOONa) (1.5 equiv)

    • Formic Acid (85-98% grade) (5-10 volumes)

  • Equipment:

    • Round-bottom flask with reflux condenser.

    • Magnetic stirrer or overhead stirrer (for >50g scale).

    • Oil bath or heating mantle.

    • Temperature probe.[3]

Step-by-Step Procedure

Scale: Based on 10 mmol (1.54 g) of aldehyde.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Formate (1.02 g, 15 mmol).

  • Solvent Addition: Add Formic Acid (10 mL). Stir at room temperature for 5–10 minutes until the salts are partially dissolved/suspended.

  • Substrate Addition: Slowly add 4-isopropylcyclohexanecarbaldehyde (1.54 g, 10 mmol) to the reaction mixture.

    • Note: The reaction is slightly exothermic; add slowly if scaling up.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) . Maintain reflux for 2–4 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. The aldehyde spot (

      
      ) should disappear, and the nitrile spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
        (to remove residual formic acid) and then brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude material is often sufficiently pure (>90%). If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Expected Results[1][2][3][5][8]
  • Yield: 85–92%

  • Appearance: Colorless to pale yellow oil.

  • Stereochemistry: The product will be a mixture of cis and trans isomers. The thermodynamic trans-isomer (equatorial nitrile, equatorial isopropyl) is typically favored under these reflux conditions.

Process Workflow & Critical Control Points

ProcessFlow Start Start: Reagent Prep Mix Mix NH2OH·HCl + HCOONa in Formic Acid Start->Mix Add Add Aldehyde (Control Exotherm) Mix->Add Heat Reflux (100°C, 2-4h) CCP: Ensure Ventilation Add->Heat Quench Quench in Ice Water Heat->Quench Extract Extraction (EtOAc) & Neutralization (NaHCO3) Quench->Extract Isolate Concentration & Distillation Extract->Isolate

Figure 2: Operational workflow highlighting Critical Control Points (CCP).

Safety & Troubleshooting

Hazard Analysis[3][4][8]
  • Formic Acid: Highly corrosive and causes severe skin burns. Handle in a fume hood.

  • Carbon Monoxide (CO): The dehydration of formic acid derivatives can theoretically release small amounts of CO gas. Ensure the fume hood has adequate face velocity.

  • Nitriles: While aliphatic nitriles are generally less toxic than ionic cyanides, they should still be treated as toxic by ingestion and skin absorption.

Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Conversion Insufficient heating or old reagents.Ensure vigorous reflux; check

quality.
Hydrolysis to Acid Workup too acidic or prolonged heating with water.Quench immediately into ice water; neutralize rapidly with bicarbonate.
Low Yield Product volatility.Avoid high vacuum for extended periods if the molecular weight is low (though this substrate is relatively heavy, BP >200°C).

References

  • Olah, G. A., & Keumi, T. (1979). "Synthesis of Nitriles from Aldehydes with Hydroxylamine Hydrochloride and Sodium Formate in Formic Acid." Synthesis, 1979(2), 112-113.

  • Van Es, T. (1965). "A simple synthesis of nitriles from aldehydes."[1][4][3][5] Journal of the Chemical Society, 1564.

  • Mao, L., et al. (2021). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[1][3] RSC Advances, 11, 23820-23824.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 13816-33-6, 4-Isopropylcyclohexanecarbonitrile." PubChem.

Sources

Application Note: 4-Isopropylcyclohexanecarbonitrile as a High-Value Fragrance Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Isopropylcyclohexanecarbonitrile (CAS: 13828-37-0 related) serves as a critical "gateway intermediate" in the synthesis of high-impact fragrance molecules, specifically the Mayol® (cis-4-isopropylcyclohexanemethanol) and Cuminyl families. While the nitrile itself possesses a sharp, green, cumin-like odor profile, its primary value lies in its chemical versatility. This guide details the protocols for selectively converting the nitrile moiety into olfactory-active aldehydes and alcohols while managing the crucial cis/trans stereochemistry that dictates odor quality.

Chemical Architecture & Olfactory Logic

The olfactory value of cyclohexane derivatives is governed by conformational isomerism .

  • The Scaffold: The 1,4-disubstituted cyclohexane ring allows for two distinct diastereomers: cis and trans.

  • The Rule: In fragrance chemistry, the cis and trans isomers often exhibit vastly different detection thresholds and odor characters.

    • Trans-isomer (Thermodynamic): Both substituents (isopropyl and nitrile/aldehyde) prefer the equatorial position. Often possesses a weaker, "flatter" odor profile.

    • Cis-isomer (Kinetic/Olfactory): Forces one substituent into the axial position. For the corresponding alcohol (Mayol), the cis isomer provides the desired fresh, floral, Muguet (Lily of the Valley) note.

Pathway Visualization

The following diagram illustrates the transformation of the nitrile into key fragrance targets.

FragrancePathways Nitrile 4-Isopropylcyclohexane- carbonitrile (Precursor) Imine Aluminium Imine Intermediate Nitrile->Imine DIBAL-H (-78°C) Acid 4-Isopropylcyclohexane- carboxylic Acid Nitrile->Acid Acid Hydrolysis (H2SO4/H2O) Aldehyde 4-Isopropylcyclohexane- carbaldehyde (Cumin/Green Note) Imine->Aldehyde Hydrolysis (H3O+) Alcohol 4-Isopropylcyclohexane- methanol (Mayol® - Floral/Muguet) Aldehyde->Alcohol NaBH4 Reduction

Figure 1: Synthetic divergence from the nitrile scaffold. The Aldehyde pathway is the primary focus for high-value fragrance intermediates.

Protocol A: Selective Reduction to 4-Isopropylcyclohexanecarbaldehyde

Objective: Convert the nitrile to the aldehyde without over-reduction to the amine or alcohol. Mechanism: The reaction utilizes Diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum-imine intermediate, which liberates the aldehyde upon acidic hydrolysis.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 4-Isopropylcyclohexanecarbonitrile (Purity >98%)

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexane)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated Aqueous Rochelle Salt (Potassium Sodium Tartrate)

  • Atmosphere: Dry Nitrogen or Argon balloon

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Dissolve 10.0 mmol of 4-isopropylcyclohexanecarbonitrile in 50 mL of anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (11.0 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes.

    • Critical Control: Monitor internal temperature; do not allow it to rise above -70°C. Higher temperatures risk competing elimination or over-reduction.

  • Incubation: Stir at -78°C for 2 hours. Monitor consumption of starting material by TLC (or IR: disappearance of CN stretch at ~2240 cm⁻¹).

  • The "Rochelle" Quench (Crucial Step):

    • Why: Aluminum salts form gelatinous emulsions with water, trapping product and lowering yield. Rochelle salt forms a soluble complex with aluminum, ensuring clean phase separation.

    • Action: While still cold, dilute with diethyl ether (20 mL). Slowly add 2 mL of Methanol to destroy excess hydride.[1]

    • Hydrolysis: Pour the cold mixture into a vigorously stirring beaker containing 50 mL of saturated aqueous Rochelle salt .

    • Phase Break: Stir vigorously at room temperature for 1-2 hours until two clear layers appear (organic layer clear, aqueous layer clear/cloudy but not gelatinous).

  • Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over Na₂SO₄ and concentrate.

Data Summary: Solvent Effects
SolventTemp LimitReaction RateSelectivity (Aldehyde:Amine)
DCM -90°CFast98:2
Toluene -95°CModerate95:5
THF -78°CSlow90:10 (Risk of ring opening)

Protocol B: Stereochemical Equilibration (Cis/Trans Tuning)

The odor profile of the resulting aldehyde (and subsequent alcohol) depends on the cis/trans ratio.

  • Scenario: Synthetic routes often yield the thermodynamic trans product (1,4-diequatorial).

  • Goal: If the cis isomer (axial-equatorial) is required for a specific "green/floral" nuance, or to reset a mixture to equilibrium.

Methodology: Base-Catalyzed Epimerization
  • Dissolution: Dissolve the aldehyde mixture in Methanol (0.5 M).

  • Catalysis: Add Sodium Methoxide (NaOMe, 0.1 equiv).

  • Reflux: Heat to reflux (65°C) for 4 hours.

  • Mechanism: The base removes the alpha-proton (next to the carbonyl), forming a planar enolate. Reprotonation occurs to satisfy thermodynamic equilibrium (typically ~30:70 Cis:Trans for 1,4-disubstituted cyclohexanes, though solvent dependent).

  • Separation: The isomers can often be separated via fractional distillation due to boiling point differences caused by molecular shape (Trans usually has a higher BP due to better packing/flatness, though this varies by substituent).

Analytical Quality Control

To validate the intermediate, use Gas Chromatography (GC) with the following parameters to resolve the isomers.

  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 10°C/min to 240°C

    • Hold: 5 min

  • Retention Time Logic:

    • Trans-isomer: Elutes later on non-polar columns (HP-5) due to larger surface area/Van der Waals interactions.

    • Cis-isomer: Elutes earlier (more compact/globular shape).

Safety & Handling Protocols

Nitrile Toxicity Management

While 4-isopropylcyclohexanecarbonitrile is less volatile than lower molecular weight nitriles (like acetonitrile), it must be treated as a source of cyanide ions upon metabolic processing.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

  • Emergency Protocol:

    • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use solvent (enhances absorption).

    • Spill: Absorb with vermiculite.[2][3] Treat waste stream as hazardous organic nitrile waste.

DIBAL-H Handling

DIBAL-H is pyrophoric.[1]

  • Never use a glass syringe with a stuck plunger (risk of breakage). Use plastic disposable syringes with Luer locks or glass syringes lubricated with the reagent itself.

  • Needle Tip: Keep the needle tip submerged in the liquid or under an inert gas blanket at all times.

References

  • Organic Syntheses , Coll. Vol. 10, p. 44 (2004). Reduction of Nitriles to Aldehydes: DIBAL-H Method.

  • Research Institute for Fragrance Materials (RIFM) . Safety Assessment of cis-4-(isopropyl)cyclohexanemethanol (Mayol). Food and Chemical Toxicology, Vol 138, 2020.

  • BenchChem Protocols . Quenching Diisobutylaluminum Hydride (DIBAL-H) Reactions: The Rochelle Salt Method.[1][4][5]

  • Perfumer & Flavorist . The Relation of Structure and Odor in Substituted Cyclohexanols. (Vol 15, 1990).

  • Master Organic Chemistry . Reduction of Esters and Nitriles to Aldehydes with DIBAL.[1][4][6]

Sources

Application Note: Strategic Dehydration of 4-Isopropylcyclohexanecarbaldehyde Oxime to Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of 4-isopropylcyclohexanecarbaldehyde oxime to its corresponding nitrile, 4-isopropylcyclohexanecarbonitrile , is a pivotal transformation in the synthesis of fragrance ingredients (cuminyl derivatives) and pharmaceutical intermediates.

While the dehydration of aldoximes is a well-established transformation, this specific substrate presents a unique stereochemical challenge. The 1,4-disubstituted cyclohexane ring exists as cis and trans diastereomers. The trans isomer (diequatorial) is generally thermodynamically favored over the cis isomer (axial-equatorial).

Critical Quality Attribute (CQA): The ideal dehydration protocol must effect the transformation of the oxime moiety (


) to the nitrile (

) without epimerizing the

-carbon at the C1 position of the ring. Harsh acidic or basic conditions at high temperatures can facilitate the thermodynamic equilibration of the ring, potentially altering the cis/trans ratio of the starting material.

This guide prioritizes mild, chemoselective reagents that operate under neutral or buffered conditions to ensure product integrity.

Mechanistic Pathways & Reagent Selection

The dehydration of aldoximes generally proceeds via the activation of the hydroxyl group followed by base-mediated elimination.

The Reagent Landscape
Reagent ClassRepresentativeMechanismSuitability for Target
Phosphonic Anhydrides T3P® (Propylphosphonic anhydride)Activation via phosphonate ester; mild base elimination.High. Excellent for scale-up; water-soluble byproducts; minimal isomerization risk.[1]
Inner Salts Burgess Reagent Syn-elimination via sulfamate ester.[2]High. Extremely mild; neutral conditions; ideal for high-value/lab-scale batches.
Metal Catalysts Cu(OAc)₂ / Acetonitrile Coordination-assisted dehydration; "Green" chemistry.Moderate/High. Good for waste reduction; requires catalyst removal.
Classic Acid Chlorides Thionyl Chloride (

)
Formation of chlorosulfite intermediate.Low. Generates HCl; high risk of acid-catalyzed epimerization/corrosion.
Decision Framework (Visual)[3][4]

ReagentSelection Start Start: 4-Isopropylcyclohexanecarbaldehyde Oxime ScaleCheck Is this Scale-Up (>100g)? Start->ScaleCheck GreenCheck Is Green/Catalytic preferred? ScaleCheck->GreenCheck No T3P Protocol A: T3P (Propylphosphonic anhydride) (Robust, Scalable, Easy Workup) ScaleCheck->T3P Yes StabilityCheck Is Substrate Acid/Base Sensitive? GreenCheck->StabilityCheck No Copper Protocol C: Cu(OAc)2 Catalysis (Atom Economical, Low Waste) GreenCheck->Copper Yes StabilityCheck->T3P No (Standard) Burgess Protocol B: Burgess Reagent (Neutral, Stereoretentive, Lab Scale) StabilityCheck->Burgess Yes (Very Sensitive)

Figure 1: Decision matrix for selecting the optimal dehydration reagent based on scale and sensitivity.

Detailed Experimental Protocols

Protocol A: T3P® (Propylphosphonic Anhydride) Method

Best for: Scale-up, ease of purification, and robust reproducibility.[3] Mechanism: T3P acts as a coupling agent, converting the aldoxime hydroxyl into a good leaving group (phosphonate), followed by elimination.

Materials:

  • Substrate: 4-isopropylcyclohexanecarbaldehyde oxime (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[4]

  • Base: Triethylamine (

    
    ) (2.0 equiv)[4]
    
  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)[4]

Procedure:

  • Preparation: Charge a reaction vessel with the aldoxime (1.0 equiv) and solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add

    
     (2.0 equiv) and cool the mixture to 0–5 °C.
    
  • Reagent Addition: Dropwise add T3P solution (1.5 equiv) over 30 minutes, maintaining internal temperature <10 °C. Exotherm control is critical to prevent isomerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the oxime.

  • Workup:

    • Quench by adding water (5 volumes).

    • Separate the organic layer.[5]

    • Wash the organic layer with saturated

      
       (to remove residual acid/T3P byproducts) and then brine.
      
    • Note: T3P byproducts are water-soluble, simplifying this step significantly compared to phosphorus oxides.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure to yield the crude nitrile.
    

Validation:

  • IR Spectroscopy: Look for the appearance of the nitrile stretch at ~2240 cm⁻¹.

  • GC-MS: Confirm molecular weight (

    
    ).
    
Protocol B: Burgess Reagent Method

Best for: Lab-scale synthesis, high-value intermediates, and strict maintenance of ring stereochemistry. Mechanism: Syn-elimination via an internal salt mechanism.

Materials:

  • Substrate: 4-isopropylcyclohexanecarbaldehyde oxime (1.0 equiv)

  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) (1.1–1.2 equiv)[4]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[4]

Procedure:

  • Preparation: Dissolve the aldoxime (1.0 equiv) in anhydrous DCM (10 volumes) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add the Burgess reagent (1.2 equiv) in one portion at room temperature.

  • Reaction: Stir at room temperature for 1–3 hours. The reaction is typically fast.

  • Workup:

    • Filter the reaction mixture through a short pad of silica gel to remove the water-soluble sulfamate byproduct.

    • Rinse the silica pad with DCM.

  • Isolation: Concentrate the filtrate to obtain the clean nitrile.

Why this works: The Burgess reagent operates under essentially neutral conditions.[6][7] The elimination is intramolecular (syn), meaning it does not require an external base that could deprotonate the


-carbon.
Protocol C: Copper-Catalyzed "Green" Dehydration

Best for: Environmental sustainability, atom economy, and avoiding stoichiometric phosphorus/sulfur waste.

Materials:

  • Substrate: 4-isopropylcyclohexanecarbaldehyde oxime (1.0 equiv)

  • Catalyst: Copper(II) Acetate [

    
    ] (5–10 mol%)[4]
    
  • Solvent/Co-reagent: Acetonitrile (MeCN) (acting as solvent and nitrile source/exchanger)[4]

Procedure:

  • Preparation: Dissolve the aldoxime in Acetonitrile (10 volumes).

  • Catalyst: Add

    
     (0.05 equiv).
    
  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–8 hours.

    • Note: While reflux is higher energy, the neutral pH of the system generally preserves the ring stereochemistry better than strong bases at lower temps.

  • Mechanism: The copper coordinates to the oxime, facilitating the transfer of the "dehydration" potential or direct elimination, often utilizing the solvent (acetonitrile) in a trans-nitrilation type manifold or simply acting as a Lewis acid to activate the -OH.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove the copper catalyst.

    • Concentrate the filtrate.

    • Partition between EtOAc and water to remove trace copper salts.

Comparative Data Summary

MetricT3P ProtocolBurgess ReagentCu-Catalyzed
Yield (Typical) 85–95%90–98%75–85%
Reaction Time 2–4 hours1–3 hours4–8 hours
Temperature 0 °C

RT
RTReflux (80 °C)
Atom Economy Moderate (Stoichiometric reagent)Low (High MW reagent)High (Catalytic)
Purification Extraction (Aq. Wash)Filtration (Silica plug)Filtration + Extraction
Scalability Excellent Poor (Cost/Availability)Good

Mechanistic Visualization

The following diagram illustrates the activation pathway for the T3P mediated dehydration, highlighting the critical elimination step where stereochemical integrity is maintained.

Mechanism Oxime Aldoxime (R-CH=N-OH) Intermediate Phosphonate Ester Intermediate Oxime->Intermediate + T3P T3P T3P (Activation) T3P->Intermediate TS Elimination Transition State Intermediate->TS Base Base (Et3N) (Proton Abstraction) Base->TS Removes H+ Product Nitrile (R-CN) TS->Product Byproduct HOP(O)R'2 (Water Soluble) TS->Byproduct

Figure 2: Pathway showing the activation of the oxime hydroxyl by T3P, followed by base-induced elimination to form the nitrile.

References

  • Augustine, J. K., et al. (2009).[8] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[8][3] Synlett, 2009(20), 3378-3382.

  • Burgess, E. M., et al. (1973).[9] "Thermal reactions of alkyl N-carbomethoxysulfamate esters." Journal of Organic Chemistry, 38(1), 26–31.[9]

  • Annatelli, M., et al. (2019). "Nitrile Furanics via Copper-Catalyzed Dehydration of Aldoximes." ChemistrySelect, 4(36), 10760-10764. [4]

  • Makhija, P., et al. (2020). "Propanephosphonic acid anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[1] Organic Preparations and Procedures International, 52(4).

  • Denton, R. M., et al. (2010). "Dehydration of aldoximes using a catalytic Appel reaction." Chemical Communications, 46, 3025-3027.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropylcyclohexyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-isopropylcyclohexyl cyanide (also known as 4-isopropylcyclohexanecarbonitrile) presents two primary challenges that directly impact yield:

  • Chemo-selectivity: Preventing the reduction of the nitrile group to an amine during ring hydrogenation.

  • Stereo-selectivity: Maximizing the formation of the thermodynamically stable trans-isomer (often the bioactive requirement for downstream Nateglinide analogs) over the kinetic cis-isomer.

This guide prioritizes the Amide Dehydration Route as the "Gold Standard" for high-yield synthesis, while providing a recovery protocol for the Direct Hydrogenation Route for users already committed to that path.

Module 1: Strategic Route Selection & Workflow

To maximize yield, you must identify where your mass loss occurs.[1] Use the following decision matrix to align your synthetic strategy with your starting materials.

G start Starting Material? aromatic_nitrile 4-Isopropylbenzonitrile (Cumonitrile) start->aromatic_nitrile aromatic_acid 4-Isopropylbenzoic Acid (Cumic Acid) start->aromatic_acid amide 4-Isopropylcyclohexane- carboxamide start->amide hydrog_risk Direct Hydrogenation (High Risk: Amine formation) aromatic_nitrile->hydrog_risk Route A hydrog_safe Ring Hydrogenation (Safe: COOH stable) aromatic_acid->hydrog_safe Route B (Recommended) dehydration Dehydration (POCl3/SOCl2) amide->dehydration target TARGET: Trans-4-Isopropylcyclohexyl Cyanide hydrog_risk->target Low Selectivity hydrog_safe->amide Amidation dehydration->target Kinetic Mix isomerization Cis/Trans Equilibration (Base Catalyzed) isomerization->target Yield Boost target->isomerization Recycle Cis-Isomer

Figure 1: Strategic Decision Tree. Route B is recommended for highest purity and yield.

Module 2: The "Gold Standard" Protocol (Amide Dehydration)

Context: This route avoids the difficult chemoselectivity issues of hydrogenating a nitrile. You start with the saturated amide (4-isopropylcyclohexanecarboxamide).

Critical Step: Dehydration

Reaction:


[1]
Protocol Optimization Table
VariableRecommendationTechnical Rationale
Reagent POCl₃ (Phosphorus Oxychloride) Superior to SOCl₂ for this substrate.[1] SOCl₂ requires higher temps which can degrade the isopropyl group or cause elimination side reactions.
Solvent Dichloromethane (DCM) or Toluene DCM allows for lower reflux temperatures (

), minimizing thermal degradation.[1]
Base Triethylamine (Et₃N) or Pyridine Essential to scavenge the HCl byproduct. Failure to remove acid promotes hydrolysis back to the carboxylic acid.
Temperature

Add reagent at

to control exotherm. Reflux is required to drive the equilibrium to the nitrile.
Step-by-Step Execution:
  • Dissolution: Dissolve 1.0 eq of 4-isopropylcyclohexanecarboxamide in dry DCM (10 volumes).

  • Base Addition: Add 2.5 eq of Triethylamine. Cool to

    
    .
    
  • Dehydration: Dropwise addition of 1.2 eq POCl₃. Maintain internal temp

    
    .
    
  • Conversion: Allow to warm to RT, then reflux for 2–4 hours. Monitor by TLC/GC.

  • Quench: CRITICAL: Pour reaction mixture into ice-water heavily buffered with

    
    .
    
    • Why? Acidic quenching hydrolyzes your newly formed nitrile back to the amide or acid.

Module 3: The "Yield Booster" (Stereochemical Correction)

Issue: The synthesis often yields a mixture of cis (axial CN) and trans (equatorial CN) isomers. The trans isomer is usually the desired target (e.g., for Nateglinide). Discarding the cis isomer results in a ~30-40% yield loss.

Solution: Thermodynamic Equilibration (Isomerization).[1]

Mechanism: The


-proton to the nitrile is acidic (

). A strong base can deprotonate this position, creating a planar carbanion intermediate which re-protonates to the more stable trans configuration (diequatorial).
Isomerization Protocol:
  • Isolation: Do not separate isomers yet. Take the crude mixed oil.

  • Reagents: Dissolve in Ethanol or t-Butanol. Add 0.2 eq of Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt).[1]

  • Conditions: Reflux for 6–12 hours.

  • Result: The ratio will shift from Kinetic (e.g., 60:40 cis:trans) to Thermodynamic (e.g., 10:90 cis:trans).

  • Purification: Crystallization or distillation can now isolate the trans isomer in high yield. Recirculate the mother liquor (enriched in cis) back to step 2.

Citation: Isomerization of cyclohexyl nitriles is a well-documented yield-saving step in industrial patents for Nateglinide intermediates [1, 2].

Module 4: Troubleshooting Direct Hydrogenation (Route A)

Context: If you must hydrogenate 4-isopropylbenzonitrile directly.

The Problem: Standard Pd/C catalysts reduce the nitrile (


) to the amine (

) faster than they hydrogenate the benzene ring.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
High Amine Content Non-selective catalystSwitch to Rhodium (Rh/C) or Ruthenium (Ru/C). These metals favor ring hydrogenation over nitrile reduction [3].[1]
Stalled Reaction Catalyst PoisoningAmines formed as byproducts poison the catalyst. Add a trace of acid (Acetic Acid) or use a biphasic system (Water/Hexane) to sequester amines.
Low Conversion Steric HindranceThe isopropyl group hinders adsorption. Increase pressure to 50–100 bar and temp to

.

Frequently Asked Questions (FAQs)

Q1: My yield is good, but the product hydrolyzes back to the acid during workup. Why? A: This is a pH control issue. Nitriles are stable in neutral water but hydrolyze rapidly in acidic/basic aqueous solutions, especially if hot.

  • Fix: Ensure your quench buffer (Sodium Bicarbonate) is cold (

    
    ) and the contact time with water during extraction is minimized. Dry the organic layer immediately with 
    
    
    
    .

Q2: Can I separate the cis/trans isomers by distillation? A: It is difficult. The boiling point difference is often


.
  • Fix: Use the Isomerization Protocol (Module 3) to convert the unwanted isomer rather than trying to separate it physically. If high purity is required, derivatives (like the carboxylic acid) are easier to crystallize and separate, then re-convert to nitrile (though this adds steps).

Q3: Why is POCl₃ preferred over Thionyl Chloride (


)? 
A: 

produces

gas and requires thermal energy that can cause the isopropyl group to undergo elimination (forming alkenes).[1] POCl₃ works under milder conditions and the phosphate byproducts are easily washed away [4].

References

  • Process for preparing nateglinide and intermediates thereof. Source: WO2004005240A1 (Patent). Relevance: Describes the standard industrial route via 4-isopropylcyclohexanecarboxylic acid and the necessity of controlling cis/trans ratios. URL:[1]

  • Isomerization of cis-1,4-cyclohexanedicarbonitrile to its trans isomer. Source: US3251874A (Patent). Relevance: Establishes the protocol for base-catalyzed equilibration of cyclohexyl nitriles to improve trans-isomer yield. URL:[1]

  • Catalytic hydrogenation of benzonitrile and alkyl nitrile. Source: ResearchGate (Review of Ruthenium/Rhodium catalysis). Relevance: Explains the chemoselectivity required to hydrogenate rings without reducing the nitrile group. URL:

  • Synthesis and characterization of nateglinide derivatives. Source: Sharma et al., Der Pharma Chemica, 2011.[1] Relevance: Details the conversion of the acid to the acid chloride/amide and subsequent steps. URL:

Sources

preventing hydrolysis of 4-isopropylcyclohexanecarbonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-isopropylcyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the hydrolysis of this compound during storage. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your materials and experiments.

Introduction to 4-Isopropylcyclohexanecarbonitrile Stability

4-Isopropylcyclohexanecarbonitrile is a valuable intermediate in various synthetic applications. However, like many nitrile-containing compounds, its primary stability concern is its susceptibility to hydrolysis.[1] The nitrile functional group can react with water, particularly under acidic or basic conditions, leading to the formation of 4-isopropylcyclohexanecarboxamide and subsequently 4-isopropylcyclohexanecarboxylic acid. This degradation can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. Understanding and mitigating the factors that promote hydrolysis is therefore critical for reliable research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-isopropylcyclohexanecarbonitrile during storage?

A1: The principal degradation pathway is the hydrolysis of the nitrile group.[1] This reaction proceeds in two main stages: first, the conversion of the nitrile to an amide intermediate (4-isopropylcyclohexanecarboxamide), and second, the further hydrolysis of the amide to the corresponding carboxylic acid (4-isopropylcyclohexanecarboxylic acid).[2][3][4] This process can be catalyzed by the presence of acids or bases.[5][6]

Q2: What are the visible signs of hydrolysis in my stored 4-isopropylcyclohexanecarbonitrile?

A2: While early-stage hydrolysis may not present visible signs, significant degradation can sometimes lead to changes in the physical appearance of the compound, such as a change in color or the development of an odor. However, the most reliable method for detecting hydrolysis is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can identify and quantify the presence of the amide and carboxylic acid degradation products.

Q3: How does temperature affect the rate of hydrolysis?

A3: Generally, higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, storing 4-isopropylcyclohexanecarbonitrile at elevated temperatures will increase the likelihood and speed of degradation. For optimal stability, it is recommended to store the compound in a cool environment.

Q4: Can the type of storage container influence the stability of 4-isopropylcyclohexanecarbonitrile?

A4: Yes, the choice of storage container is important. It is best to use containers made of inert materials, such as amber glass, to prevent any potential reactions with the container material and to protect the compound from light. The container should also have a tight-fitting seal to minimize exposure to atmospheric moisture.

Q5: Is it necessary to use an inert atmosphere for storing 4-isopropylcyclohexanecarbonitrile?

A5: For long-term storage or for highly sensitive applications, blanketing the compound with an inert gas like nitrogen or argon is a highly effective measure to prevent hydrolysis.[7][8][9] Inerting displaces atmospheric air, which contains moisture, thereby creating a dry and non-reactive environment that significantly enhances the stability of the compound.[10]

Troubleshooting Guide: Preventing Hydrolysis During Storage

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of 4-isopropylcyclohexanecarbonitrile during storage.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
  • Potential Cause: Exposure to moisture during previous openings or improper sealing.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry place, away from direct sunlight.

    • Inspect Container Seal: Ensure the container cap is tightly sealed. If the seal appears compromised, transfer the compound to a new, dry container with a secure lid.

    • Implement a "First In, First Out" (FIFO) System: Use older stock first to minimize the duration of storage.

    • Analytical Confirmation: Use HPLC or GC to identify the impurities. The presence of 4-isopropylcyclohexanecarboxamide and 4-isopropylcyclohexanecarboxylic acid will confirm hydrolysis.

Issue 2: Inconsistent Results in Experiments Using the Same Batch of Reagent
  • Potential Cause: Progressive degradation of the compound due to repeated exposure to atmospheric moisture each time the container is opened.

  • Troubleshooting Steps:

    • Aliquot the Reagent: Upon receiving a new batch of 4-isopropylcyclohexanecarbonitrile, divide it into smaller, single-use aliquots in separate, well-sealed vials. This minimizes the exposure of the entire stock to moisture during each use.

    • Use a Desiccator: Store the main container and the aliquots in a desiccator containing a suitable desiccant, such as silica gel or molecular sieves, to maintain a dry environment.[11][12][13]

    • Inert Gas Blanketing: For maximum protection, before sealing each aliquot, flush the vial with a stream of dry nitrogen or argon to displace any moist air.[7][8]

Issue 3: Rapid Degradation Observed in Solution
  • Potential Cause: The solvent used contains residual water, or the solution is exposed to acidic or basic conditions.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents when preparing solutions of 4-isopropylcyclohexanecarbonitrile.

    • Check pH of the Solution: If applicable to your experimental setup, ensure the pH of the solution is neutral, as both acidic and basic conditions can catalyze hydrolysis.[5][6]

    • Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible. If storage of a solution is unavoidable, store it at a low temperature (2-8°C) and under an inert atmosphere.[1]

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage
  • Preparation: Work in a low-humidity environment, such as a glove box or a fume hood with a dry air supply.

  • Vial Preparation: Prepare several small, clean, and dry amber glass vials with PTFE-lined caps.

  • Dispensing: Quickly dispense the desired amount of 4-isopropylcyclohexanecarbonitrile into each vial.

  • Inerting: Insert a needle connected to a source of dry nitrogen or argon into the vial, ensuring the needle tip is just above the surface of the compound.

  • Purging: Gently flush the vial with the inert gas for 15-30 seconds to displace the air.

  • Sealing: While the inert gas is still flowing, quickly remove the needle and immediately cap the vial tightly.

  • Labeling and Storage: Label each vial with the compound name, date, and any other relevant information. Store the vials in a desiccator in a cool, dark place.

Protocol 2: Quality Control Check for Hydrolysis via HPLC
  • Sample Preparation: Accurately weigh a small amount of 4-isopropylcyclohexanecarbonitrile and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

  • Standard Preparation: Prepare standards of 4-isopropylcyclohexanecarboxamide and 4-isopropylcyclohexanecarboxylic acid in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detector: UV detector at an appropriate wavelength.

  • Analysis: Inject the sample and standards into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the standards to identify and quantify the presence of the amide and carboxylic acid degradation products.

Visualizing the Hydrolysis Pathway and Prevention Strategy

Hydrolysis Mechanism

The following diagram illustrates the two-step hydrolysis of 4-isopropylcyclohexanecarbonitrile.

Hydrolysis Nitrile 4-Isopropylcyclohexanecarbonitrile Amide 4-Isopropylcyclohexanecarboxamide Nitrile->Amide + H2O (Acid/Base Catalyst) Acid 4-Isopropylcyclohexanecarboxylic Acid Amide->Acid + H2O (Acid/Base Catalyst)

Caption: Stepwise hydrolysis of 4-isopropylcyclohexanecarbonitrile.

Storage Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting storage-related degradation.

Troubleshooting start Degradation Suspected check_storage Verify Storage Conditions: - Cool? - Dry? - Dark? start->check_storage improper_storage Correct Storage: - Relocate to proper area - Use desiccator check_storage->improper_storage No check_seal Inspect Container Seal check_storage->check_seal Yes improper_storage->check_seal replace_container Transfer to new, dry container with a secure seal check_seal->replace_container Compromised aliquot Aliquot reagent into smaller, single-use vials check_seal->aliquot OK replace_container->aliquot inert_gas Blanket with inert gas (Nitrogen or Argon) aliquot->inert_gas end Stable Storage Achieved inert_gas->end

Caption: Decision tree for ensuring stable storage.

Data Summary

ParameterRecommendationRationale
Storage Temperature Cool (e.g., 2-8°C)Reduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (Nitrogen/Argon)Displaces moisture-containing air to prevent hydrolysis.[7][8][9][10]
Container Amber glass with PTFE-lined capInert material prevents reactions and protects from light. Secure seal prevents moisture ingress.
Handling Aliquot into smaller quantitiesMinimizes exposure of the bulk material to the atmosphere during repeated use.
Environment Use of a desiccatorMaintains a low-humidity environment for storage.[11][12][13]

References

  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • 20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. Sorb-it. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Desiccant Types. SorbentSystems.com. [Link]

  • What Is an Inert Gas? (2025, August 11). WestAir Gases. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Inerting. Linde Gas. [Link]

  • Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. [Link]

  • Understanding Desiccants: Function & Types. (2025, June 3). Edco Supply Co. [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. [Link]

  • What Is Inert Gas? Key Uses and Benefits Explained. (2026, February 14). Ecreee. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Cyclohexane Carbonitrile Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexane carbonitrile. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction temperature and achieve high-yield, high-purity results. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding temperature optimization in cyclohexane carbonitrile synthesis.

Q1: What is the typical temperature range for the synthesis of cyclohexane carbonitrile?

The optimal temperature for cyclohexane carbonitrile synthesis is highly dependent on the chosen synthetic route. For instance, one-pot syntheses starting from cyclohexanone have been reported to proceed effectively at temperatures between 40-50°C.[1] In contrast, the synthesis of certain derivatives, such as 1-(2-ethyl-butyl)-cyclohexanecarbonitrile, may require reflux temperatures around 70°C.[2] It is crucial to consult the specific protocol for your chosen method as a starting point.

Q2: My reaction yield is low. Could the reaction temperature be the culprit?

Absolutely. Suboptimal reaction temperature is a common reason for low yields. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion of the starting material. Conversely, if the temperature is too high, it can promote the formation of unwanted side products through elimination or isomerization reactions, thus reducing the yield of the desired cyclohexane carbonitrile.[1]

Q3: I am observing the formation of cyclohexene as a major byproduct. How can I minimize this?

The formation of cyclohexene is a classic example of an elimination side reaction, which is often favored at higher temperatures.[3][4] This is particularly relevant in syntheses starting from cyclohexyl halides or sulfonates. To minimize cyclohexene formation, it is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. A systematic temperature optimization study is recommended to find this balance.

Q4: How does temperature affect the reaction time?

As a general principle of chemical kinetics, increasing the reaction temperature will increase the reaction rate, thereby decreasing the required reaction time. However, as mentioned, higher temperatures can also lead to an increase in side product formation. Therefore, the goal of temperature optimization is to find the "sweet spot" that provides an acceptable reaction time without significantly compromising the yield and purity of the final product.

Q5: Are there any safety concerns related to temperature in this synthesis?

Yes, particularly when working with volatile and toxic reagents like hydrogen cyanide (HCN) or when exothermic reactions are possible. For instance, the addition of HCN to isophorone is an exothermic process, and careful temperature control is necessary to prevent a runaway reaction.[5] Always consult the safety data sheets (SDS) for all reagents and ensure that appropriate cooling and monitoring measures are in place, especially when scaling up the reaction.

Troubleshooting Guide: Temperature Optimization

This section provides a more detailed guide to troubleshooting common issues related to reaction temperature during the synthesis of cyclohexane carbonitrile.

Issue 1: Low or No Product Formation

If you are observing little to no formation of cyclohexane carbonitrile, the reaction temperature may be too low.

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure that your temperature measurement is accurate by calibrating your thermometer or thermocouple.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical method, such as TLC or GC.[6]

  • Consult Literature for Similar Reactions: Review literature for analogous reactions to determine a reasonable temperature range.

  • Consider Catalyst Activity: If your reaction uses a catalyst, ensure that the chosen temperature is within the optimal activity range for that catalyst. Some catalysts may require a certain temperature to become active.

Workflow for Troubleshooting Low Product Formation

Caption: Troubleshooting low product formation.

Issue 2: Significant Byproduct Formation (e.g., Cyclohexene)

The presence of significant byproducts, such as cyclohexene from elimination reactions, often indicates that the reaction temperature is too high.

Troubleshooting Steps:

  • Systematic Temperature Reduction: Decrease the reaction temperature in a stepwise manner (e.g., by 5-10°C) and analyze the product mixture at each step to observe the effect on byproduct formation.

  • Optimize Reaction Time at Lower Temperatures: Be aware that lowering the temperature will likely increase the required reaction time. You may need to run the reaction for a longer period to achieve complete conversion of the starting material.

  • Choice of Base/Solvent: In some cases, the choice of base and solvent can influence the extent of elimination reactions. A bulkier, non-nucleophilic base may favor elimination, and this effect can be exacerbated at higher temperatures. Consider if a milder base or a different solvent system could be beneficial.[7]

Logical Relationship for Minimizing Byproduct Formation

Caption: Balancing reaction rate and selectivity.

Experimental Protocols

Here we provide a generalized protocol for temperature optimization.

Protocol: Systematic Temperature Screening for Cyclohexane Carbonitrile Synthesis

  • Initial Range Finding: Based on literature precedents for your specific synthetic route, select an initial temperature range to screen. For example, if a reaction is reported at 45°C, you might screen a range from 35°C to 55°C.[1]

  • Set Up Parallel Reactions: If equipment allows, set up a series of small-scale reactions in parallel, each at a different, precisely controlled temperature within your chosen range.

  • Consistent Reaction Parameters: Ensure all other reaction parameters (reactant concentrations, solvent, stirring speed, etc.) are kept constant across all experiments.

  • Time-Course Analysis: At regular intervals, take an aliquot from each reaction and quench it. Analyze the aliquots using a calibrated analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the starting material, the desired product, and any major byproducts.

  • Data Analysis: Plot the yield of cyclohexane carbonitrile and the percentage of key impurities as a function of temperature and time. This will allow you to identify the temperature that provides the best balance of reaction rate, yield, and purity.

Data Presentation

The following table provides a hypothetical example of data that could be generated from a temperature optimization study for a nucleophilic substitution reaction to form cyclohexane carbonitrile.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Cyclohexane Carbonitrile (%)Cyclohexene Byproduct (%)
40247570<1
501295902
606>998510
703>997025

Analysis: In this example, 50°C appears to be the optimal temperature, providing a high yield in a reasonable timeframe with minimal byproduct formation. While 60°C and 70°C offer faster reaction times, the yield of the desired product is compromised due to increased cyclohexene formation.

References

  • Sevostyanova, V. V. (n.d.). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Green Chemistry.
  • Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239.
  • (n.d.). Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.
  • (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Simbera, J., et al. (n.d.). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate.
  • (n.d.). Show how you would accomplish the following synthetic conversions. (c). Pearson.
  • (n.d.). Process for producing 1,3,3-trimethyl-5-oxo-cyclohexane-carbonitrile. Google Patents.
  • Overberger, C. G., Huang, P.-t., & Berenbaum, M. B. (1952). 1,1'-AZO-bis-1-CYCLOHEXANENITRILE. Organic Syntheses, 32, 16.
  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses Procedure.
  • (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. Physical Chemistry Chemical Physics.
  • (n.d.). Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo.
  • (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube.
  • (2020, December 14). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. PMC.
  • (n.d.). Table 1 Variation in base and temperature for reaction of cyclohexanone... ResearchGate.
  • (n.d.). Experimental and Kinetic Modeling Study on High-Temperature Autoignition of Cyclohexene. ACS Publications.
  • (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry.
  • (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts.

Sources

troubleshooting low conversion rates in nitrile synthesis from amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield Losses Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Dehydration Paradox

Welcome to the Nitrile Synthesis Support Hub. You are likely here because your amide-to-nitrile dehydration—theoretically a simple removal of water (


)—has stalled, reverted, or decomposed.

While textbooks present this as elementary, the reality in complex drug development is that the thermodynamic stability of the amide bond (approx. 20 kcal/mol resonance energy) fights you every step of the way. Low conversion is rarely just "bad luck"; it is usually a failure to overcome the activation energy barrier or a failure to trap the kinetic intermediate before it reverts.

This guide treats your reaction as a system.[1][2] We will diagnose the Reagent Engine , the Kinetic Environment , and the Isolation Trap .

Module 1: The Diagnostic Workflow

Before adjusting parameters, identify where the failure occurred. Use this logic tree to classify your issue.

TroubleshootingFlow Start Start: Low Yield Observed TLC TLC/LCMS of Crude Rxn Start->TLC Result1 Starting Material (SM) Unchanged TLC->Result1 No Reaction Result2 New Spot Formed (Intermediate?) TLC->Result2 Stalled Result3 Product Visible in Rxn But Low Yield Isolated TLC->Result3 Workup Loss Sol1 Activation Failure: Check Reagent Quality Check Sterics Result1->Sol1 Sol2 Elimination Failure: Need Stronger Base Check Temperature Result2->Sol2 Sol3 Hydrolysis Reversion: pH Control Critical Avoid Acidic Workup Result3->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of nitrile synthesis failure.

Module 2: Reagent Selection (The Engine)

Q: I am using Thionyl Chloride (


) or 

, but my conversion is stuck at 60%. Adding more reagent doesn't help.[1] Why?

A: You are likely facing "Acidic Stalling." Classic reagents like


 and 

generate HCl as a byproduct.[1]
  • The Mechanism: The amide oxygen attacks the electrophilic Phosphorus/Sulfur.[1]

  • The Problem: As HCl builds up, it protonates the amide nitrogen.[1] A protonated amide (

    
    ) is no longer nucleophilic at the oxygen.[1] It cannot attack the dehydrating agent.[1]
    
  • The Fix: You must use an HCl sponge .[1]

    • Protocol Adjustment: Ensure you have at least 2.5–3.0 equivalents of a base (Triethylamine or Pyridine) relative to the dehydrating agent.[1]

    • Self-Validation: If your reaction mixture turns into a solid, unstirrable cake (amine salts), your solvent volume is too low, physically preventing the reagents from meeting. Dilute with DCM or Toluene.[1]

Q: My substrate is acid-sensitive.


 destroyed my protecting groups. What is the alternative? 

A: Switch to Trifluoroacetic Anhydride (TFAA) . TFAA is the "smart bomb" of dehydration.[1] It operates under mild, often non-acidic conditions when buffered correctly.[1]

The TFAA Protocol (Standardized):

  • Solvent: Dry DCM or THF.[1]

  • Base: Triethylamine (Et3N) or Pyridine (excess, >2.5 equiv).[1]

  • Addition: Add TFAA (1.1–1.5 equiv) dropwise at 0°C.

  • Mechanism: Forms a trifluoroacetoxy imidate intermediate which undergoes E2 elimination.[1]

  • Advantage: The byproduct is trifluoroacetic acid (TFA), which is immediately neutralized by the excess base.[1]

Module 3: The "Invisible" Killer (Moisture & Kinetics)

Q: I am using the Burgess Reagent for a very sensitive substrate. It worked once, but now fails. Why?

A: The Burgess Reagent (methyl


-(triethylammoniumsulfonyl)carbamate) is notoriously hygroscopic and thermally unstable .[1]
  • The Trap: If your solvent is "wet" (even 500 ppm water), the Burgess reagent hydrolyzes faster than it dehydrates your amide.

  • The Fix:

    • Dry Solvents: Use anhydrous DCM/THF (stored over molecular sieves).[1]

    • Order of Addition: Add the Burgess reagent last, as a solid, in one portion to the amide solution.

    • Temperature: Do not heat above 50°C initially. The reagent decomposes via internal elimination at higher temperatures.[1]

Data: Water Sensitivity of Common Reagents

ReagentWater ReactivityByproductsSuitability for Labile Groups

High

, HCl
Low (Strong Acid)

Moderate

, HCl
Low (Gas evolution)
TFAA HighTFAHigh (Buffered)
Burgess Extreme Sulfamic acidExcellent (Neutral)
P(III) Reagents ModeratePhosphine oxidesHigh (Modern Protocol)

Module 4: Substrate Constraints (Sterics & Electronics)

Q: My amide has an electron-withdrawing group (EWG) nearby. Reaction is sluggish.

A: Dehydration requires the amide oxygen to act as a nucleophile to attack the dehydrating agent.[1]

  • The Physics: EWGs (e.g., nitro, fluoro) pull electron density away from the carbonyl oxygen, deactivating it.

  • The Solution: You need a "hotter" electrophile or a catalytic helper.[1]

    • Recommendation: Use the Vilsmeier Reagent (generated in situ from DMF +

      
       or Oxalyl Chloride).[1] The Vilsmeier salt is a more potent electrophile than 
      
      
      
      alone.[1]

Q: I see a new spot on TLC, but after column chromatography, I isolate the starting amide.

A: You have encountered "Imidate Reversion." The reaction formed the activated intermediate (e.g., the


-phosphorylated imidate), but the elimination step (removal of the proton to form the triple bond) was too slow.
  • The Failure: During aqueous workup (especially if acidic), the intermediate hydrolyzes back to the amide.

  • The Fix:

    • Force Elimination: Heat the reaction for 30 minutes after complete addition of reagents to ensure the intermediate collapses to the nitrile.

    • Quench Gently: Quench with saturated Sodium Bicarbonate (

      
      ), not water or acid.[1] Keep the pH > 7 during extraction.[1]
      

Module 5: Advanced Mechanisms & Visualization

Understanding the pathway allows you to predict failure points.[1] Below is the mechanism for the TFAA/Pyridine dehydration, a preferred method for high-value intermediates.

TFAAMechanism Amide Primary Amide (R-CONH2) Inter1 O-Trifluoroacetyl Imidate Intermediate Amide->Inter1 O-Acylation TFAA TFAA (Electrophile) TFAA->Inter1 Base Pyridine (Base) TS E2 Elimination Transition State Base->TS Inter1->TS Base removes N-H proton Nitrile Nitrile Product (R-CN) TS->Nitrile - TFA salt

Figure 2: Mechanistic pathway of TFAA-mediated dehydration.[1] Note that the elimination step (Inter1 -> Nitrile) requires base.

Module 6: Modern & Green Alternatives

Q: I need to avoid chlorinated solvents and toxic phosphorus reagents. What is the modern standard?

A: Move toward Catalytic Dehydration or P(III) Systems . Recent literature supports using silanes or innocuous metal catalysts to drive this reaction without stoichiometric toxic waste.[1]

  • Zinc/Iron Catalysis: Simple salts like

    
     or 
    
    
    
    can catalyze dehydration using silanes as the oxygen acceptor.[1]
  • P(III) Reagents: A 2018 protocol utilizes

    
     or 
    
    
    
    with bases like DBU.[1][3][4] This often proceeds faster than P(V) equivalents due to the high electrophilicity of P(III) species [4].

References

  • Burgess Reagent Mechanism: Burgess, E. M.; Penton, H. R.; Taylor, E. A. "Thermal reactions of alkyl N-carbomethoxysulfamate esters." J. Org.[1][5] Chem.1973 , 38, 26–31.[1] Link

  • TFAA Protocol: Bose, D. S.; Jayalakshmi, B. "A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions."[1][6] Synthesis1999 , 64–65.[1][6] Link

  • Green Catalytic Perspectives: Sabatini, M. T.; Boulton, L. T.; Sneddon, H. F.; Sheppard, T. D.[5] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis2019 , 2, 10–17.[1][5] Link

  • P(III) Reagent Protocols: Khalafi-Nezhad, A.; et al. "Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3."[4] ACS Omega2018 , 3, 5566–5577. Link

Sources

Technical Support Center: Purification of 4-Isopropylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NITRILE-PUR-04 Subject: Distillation Protocols, Impurity Removal, and Isomer Management

Introduction: The Purity Imperative

Welcome to the technical support hub for 4-isopropylcyclohexanecarbonitrile (4-IPCCN). This intermediate is critical in the synthesis of fragrance ingredients (e.g., cumin nitrile analogs) and pharmaceutical precursors.

Achieving high purity (>98%) is complicated by three main factors:

  • Stereoisomerism: The cis and trans isomers have very close boiling points (

    
    BP < 2-3°C).
    
  • Amide Formation: Partial hydrolysis yields 4-isopropylcyclohexanecarboxamide, a high-melting solid that sublimes and clogs condensers.

  • Thermal Instability: Prolonged heating can lead to discoloration and polymerization.

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Pre-Distillation Diagnostics ("The Triage")

Do not start distillation without characterizing your crude. The composition of the crude mixture dictates the purification strategy.

Diagnostic Workflow

Run a GC-MS or GC-FID on your crude mixture. Compare your chromatogram against the reference data below to determine the necessary pre-treatment.

Retention Time (Relative)Component IdentityDiagnostic IndicatorAction Required
0.85 - 0.90 4-IsopropylcyclohexanecarbaldehydeUnreacted Starting MaterialIf >5%, consider bisulfite wash or accept loss in forerun.
1.00 4-Isopropylcyclohexanecarbonitrile Target Product Calculate cis/trans ratio.
1.20 - 1.30 4-IsopropylcyclohexanecarboxamideHydrolysis ByproductCRITICAL: If >2%, remove via filtration or washing before distillation to prevent clogging.
>1.50 Dimers/PolymersThermal DegradationThese remain in the pot residue.
Decision Logic Diagram

PreTreatmentLogic Start Analyze Crude (GC) CheckAmide Amide Content > 2%? Start->CheckAmide CheckColor Crude Color Dark/Black? CheckAmide->CheckColor No Wash Protocol A: Solvent Partition (Hexane/Water) Filter Solids CheckAmide->Wash Yes DirectDistill Proceed to Vacuum Distillation CheckColor->DirectDistill No (Amber/Clear) PreFlash Protocol B: Rapid Flash Chromatography (Remove Tar) CheckColor->PreFlash Yes (Heavy Tar) Wash->CheckColor PreFlash->DirectDistill

Figure 1: Decision matrix for pre-distillation treatment to protect glassware and ensure purity.

Module 2: The Distillation Protocol ("The Fix")

Because 4-IPCCN has a high boiling point at atmospheric pressure (~230°C+ estimated), vacuum distillation is mandatory to prevent decomposition.

Apparatus Configuration
  • Vacuum Source: High-vacuum pump capable of <5 mmHg (Torr).

  • Column:

    • For general purity: 15-20 cm Vigreux column.[1]

    • For isomer separation: 30-50 cm Vacuum Jacketed Packed Column (Stainless steel mesh or glass helices).

  • Condenser: Keep coolant at 40-50°C (warm water) if amide impurities are suspected, to prevent solidification inside the condenser.

Step-by-Step Procedure
  • Degassing: Stir the crude at room temperature under weak vacuum (50 mmHg) for 20 minutes to remove residual solvents (DCM, THF).

  • The Forerun (Impurity Strip):

    • Pressure: < 5 mmHg.[1]

    • Vapor Temp: Expect fractions at 60-80°C.

    • Composition: Unreacted aldehydes and trace solvent.

    • Action: Collect until the head temperature stabilizes.

  • The Main Cut (Target Collection):

    • Pressure: < 5 mmHg.[1]

    • Vapor Temp: ~100-115°C (Dependent on exact vacuum; use a nomograph).

    • Reflux Ratio: Set to 10:1 (Reflux:Takeoff) if separating isomers. Set to 3:1 for general purification.

    • Observation: The liquid should be clear and colorless.[1]

  • The Residue:

    • Stop distillation when the pot temperature rises sharply (>150°C) or colored fumes appear. The residue contains the amides and oligomers.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: "White needles are clogging my condenser and vacuum line."

Diagnosis: Sublimation of 4-isopropylcyclohexanecarboxamide . The Mechanism: Amides have high melting points but sublime easily under high vacuum. They deposit on cold surfaces, restricting flow and creating dangerous pressure spikes. The Fix:

  • Immediate: Stop heat. Use a heat gun to melt the blockage into a waste flask.

  • Prevention: Switch condenser coolant from tap water to a recirculating heater set to 50°C . The amide will remain liquid and flow into the receiver. Alternatively, dissolve the crude in toluene and wash with water prior to distillation (amides are often more soluble in the aqueous phase than the nitrile).

Q2: "My distillate is yellow/amber, not clear."

Diagnosis: Oxidation or "entrainment" of pot residue. The Mechanism: 4-IPCCN can oxidize at the alpha-position or polymerize if the pot temperature is too high. "Bumping" can also splash colored residue into the receiver. The Fix:

  • Chemical: Add a radical inhibitor (e.g., BHT, 0.1%) to the distillation pot.

  • Physical: Insert a splash guard or glass wool plug between the pot and the column. Ensure an inert atmosphere (Nitrogen bleed) is used if the vacuum is not absolute.

Q3: "I cannot separate the cis and trans isomers."

Diagnosis: Insufficient theoretical plates or thermodynamic equilibration. The Mechanism: The boiling point difference (


BP) between cis and trans 4-isopropylcyclohexanecarbonitrile is likely small (<2°C).
The Fix: 
  • Hardware: Switch to a Spinning Band Distillation system or a high-efficiency packed column (>30 theoretical plates).

  • Protocol: Increase reflux ratio to 20:1 .

  • Alternative: If distillation fails, use Chemical Equilibration . Treat the mixture with a base (e.g., NaOMe) to equilibrate the mixture to the thermodynamic ratio (usually favoring the trans isomer), then distill to remove the catalyst.

Module 4: Isomer Management (Advanced)

For applications requiring specific stereochemistry (e.g., olfactory profiles where one isomer is more potent), understanding the thermodynamic landscape is key.

Isomerization Workflow

If you require the trans isomer but have a cis-rich mixture:

  • Reflux: Heat the nitrile with catalytic Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: The base deprotonates the alpha-carbon (next to the CN group), forming a planar ketenimine-like intermediate. Reprotonation occurs from the less sterically hindered face.

  • Result: Shift toward the thermodynamic equilibrium (typically ~60-70% trans for 1,4-disubstituted cyclohexanes).

Isomer Separation Logic

IsomerSeparation Input Cis/Trans Mixture Distill High-Vac Distillation (>30 Plates) Input->Distill Check Check Ratio (GC) Distill->Check Success Target Purity Achieved Check->Success Ratio OK Fail Insufficient Sep. Check->Fail Ratio Poor Equilib Base Equilibration (Convert Cis -> Trans) Fail->Equilib If Trans needed Equilib->Distill Retry

Figure 2: Workflow for managing stereoisomer ratios.

References

  • Chemical Properties of 4-Isopropylcyclohexanone (Precursor Data). Cheméo. Retrieved from [Link]

    • Relevance: Provides baseline physical property estimations (BP/VP) for the cyclohexane scaffold.
  • Process for preparing 4-isopropylcyclohexylmethanol (Isomer Ratios).Google Patents (US8889920B2). Retrieved from Relevance: Validates the cis/trans isomer ratios and separation challenges for 1,4-isopropyl/functionalized cyclohexanes.
  • Relevance: While focused on HPLC, this establishes the polarity differences utilized in separ
  • Process for the separation of amides from nitriles.Google Patents (EP0177097A1).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 4-(Propan-2-yl)cyclohexane-1-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the interpretation of mass spectra, particularly for substituted cyclic compounds, requires a nuanced understanding of fragmentation chemistry. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 4-(propan-2-yl)cyclohexane-1-carbonitrile, a molecule possessing both alkyl and nitrile functionalities on a cyclohexane core.

This document moves beyond a simple cataloging of fragments. It is designed to provide a causal understanding of the fragmentation pathways, comparing the target molecule to its constituent parts and, crucially, to its stereoisomers. Such comparisons are vital for confident structural elucidation and for the development of robust analytical methods.

The Analytical Challenge: Deconstructing a Disubstituted Cyclohexane

4-(Propan-2-yl)cyclohexane-1-carbonitrile (Molecular Weight: 151.26 g/mol ) presents a fascinating case study in mass spectral fragmentation. The structure combines three key features that will influence its breakdown in the mass spectrometer: the cyclohexane ring, the isopropyl substituent, and the nitrile group. Understanding how these moieties interact and direct fragmentation is key to predicting and interpreting its mass spectrum.

A primary analytical challenge with 1,4-disubstituted cyclohexanes is the potential for cis and trans isomerism. These stereoisomers, while often having very similar chromatographic properties, can sometimes be distinguished by their mass spectra.[1] The spatial relationship between the isopropyl and nitrile groups can influence which fragmentation pathways are favored, offering a powerful tool for stereochemical assignment.

Predicted Fragmentation Pattern: A Synthesis of Precursor Moieties

In the absence of a reference spectrum for 4-(propan-2-yl)cyclohexane-1-carbonitrile in common databases, we can predict its fragmentation by examining the established patterns of its structural components: isopropylcyclohexane and cyclohexanecarbonitrile.

Insights from Isopropylcyclohexane

The mass spectrum of isopropylcyclohexane is dominated by the loss of the isopropyl group. The initial ionization event will form the molecular ion at m/z 126. The primary fragmentation is the cleavage of the bond between the cyclohexane ring and the isopropyl group, leading to the loss of a propyl radical (•C₃H₇, 43 Da) to form a highly abundant ion at m/z 83. This is a classic example of α-cleavage, where the bond adjacent to the site of charge is broken.[2][3]

Insights from Cyclohexanecarbonitrile

Cyclohexanecarbonitrile presents a more complex fragmentation pattern. The presence of the nitrogen atom means the molecular ion (m/z 109) will have an odd mass, in accordance with the nitrogen rule.[4] A common feature in the mass spectra of nitriles is a weak or even absent molecular ion peak.[4] A significant [M-1]⁺ peak is often observed due to the loss of a hydrogen atom from the carbon alpha to the nitrile group, forming a resonance-stabilized cation.[4] The fragmentation of the cyclohexane ring itself is also prominent, often leading to a characteristic ion at m/z 55.

Predicted Fragmentation of 4-(Propan-2-yl)cyclohexane-1-carbonitrile

By combining these observations, we can construct a predicted fragmentation pattern for our target molecule. The molecular ion ([M]⁺•) is expected at m/z 151 .

Key Predicted Fragmentation Pathways:

  • Loss of the Isopropyl Group (α-Cleavage): This is predicted to be a major fragmentation pathway. The cleavage of the C-C bond between the ring and the isopropyl group will result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion at m/z 108 .

    [M]⁺• (m/z 151) → [M - C₃H₇]⁺ (m/z 108) + •C₃H₇

  • Loss of a Propene Molecule (McLafferty-type Rearrangement): Rearrangement reactions are common in mass spectrometry. A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in an ion at m/z 109 .

    [M]⁺• (m/z 151) → [C₇H₁₁N]⁺• (m/z 109) + C₃H₆

  • Ring Fragmentation: The cyclohexane ring itself will fragment. Following the initial loss of the isopropyl group, the resulting m/z 108 ion can undergo further fragmentation, likely leading to characteristic ions of the cyclohexanecarbonitrile core, such as a fragment at m/z 81 (loss of HCN from m/z 108) and the stable ion at m/z 55 .

  • [M-1]⁺ Ion: The presence of the nitrile group may lead to the formation of an [M-1]⁺ ion at m/z 150 through the loss of an alpha hydrogen.[4]

The following diagram illustrates these predicted primary fragmentation pathways.

G M [M]⁺• m/z 151 F108 [M - C₃H₇]⁺ m/z 108 M->F108 - •C₃H₇ (α-Cleavage) F109 [M - C₃H₆]⁺• m/z 109 M->F109 - C₃H₆ (Rearrangement) F150 [M - H]⁺ m/z 150 M->F150 - •H F81 [C₆H₇]⁺ m/z 81 F108->F81 - HCN F55 [C₄H₇]⁺ m/z 55 F108->F55 - C₃H₅N G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Vial Transfer to Vial Dilute->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect TIC Analyze TIC Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Compare Compare with Predictions Spectra->Compare Identify Identify Compound Compare->Identify

Sources

Comparative Odor & Performance Guide: Cuminnitrile vs. 4-Isopropylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Cuminnitrile (the industry standard for cumin notes) and its saturated analog, 4-isopropylcyclohexanecarbonitrile .

Executive Summary

Cuminnitrile (4-isopropylbenzonitrile) is a high-impact fragrance ingredient essential for spicy, animalic, and oriental accords. It is the primary olfactory marker of Cumin oil. 4-Isopropylcyclohexanecarbonitrile is the saturated (alicyclic) analog. Lacking the aromatic ring, it exhibits a significantly distinct odor profile—shifting from "spicy/animalic" to "green/waxy/solvent-like"—and serves primarily as a chemical intermediate rather than a direct fragrance alternative.

This guide analyzes the Structure-Activity Relationship (SAR), physicochemical stability, and synthesis pathways of these two nitriles.

Chemical Identity & Structure

FeatureCuminnitrile 4-Isopropylcyclohexanecarbonitrile
IUPAC Name 4-Propan-2-ylbenzonitrile4-Propan-2-ylcyclohexane-1-carbonitrile
CAS Number 13816-33-6 (or 138-11-4)29668-54-8 (cis/trans mix)
Structure Type Aromatic NitrileAlicyclic (Saturated) Nitrile
Hybridization sp² carbons (Planar ring)sp³ carbons (Chair conformation)
Electronic State Conjugated system (

-electrons)
Non-conjugated

Olfactory Profile Comparison

The olfactory difference between these two molecules is a textbook example of how aromaticity drives "spiciness" and "power" in fragrance chemistry.

A. Cuminnitrile (The Standard)
  • Primary Descriptor: Spicy, Cumin, Animalic.

  • Nuances: Green, metallic, slightly anisic, warm.

  • Impact: High. It provides the "sweaty" or "curry-like" note in cumin and caraway oils.

  • Mechanism: The planar aromatic ring allows for specific stacking interactions with olfactory receptors responsible for "trigeminal-like" spicy perception.

B. 4-Isopropylcyclohexanecarbonitrile (The Analog)
  • Primary Descriptor: Green, Waxy, Solvent-like.

  • Nuances: Oily, fatty, faint minty/herbal undertones.

  • Impact: Moderate to Low.

  • Mechanism: Saturation breaks the

    
    -electron conjugation. This loss of planarity (shifting to a chair conformation) prevents the molecule from fitting into the specific "spicy" receptor sites. Instead, it triggers receptors associated with general hydrophobic aliphatics (waxy/green).
    

Critical Insight: Researchers attempting to replace Cuminnitrile with its saturated analog to reduce potential skin sensitization will result in a total loss of the cumin character . The saturated analog does not smell like cumin.

Physicochemical & Performance Data

The following data supports decision-making regarding stability and volatility in formulation.

PropertyCuminnitrile4-IsopropylcyclohexanecarbonitrileImplications
LogP (calc) ~3.0 - 3.2~3.4 - 3.6The saturated analog is more hydrophobic (waxier).
Boiling Point 231°C~235-240°CSimilar substantivity; both are Heart/Base notes.
Vapor Pressure 0.06 mmHg @ 25°C~0.04 mmHg @ 25°CSaturated analog is slightly less diffusive.
Chemical Stability High. Resistant to hydrolysis in neutral media.Very High. Resistant to oxidation and hydrolysis.The saturated ring is chemically inert.
UV Stability Moderate (Aromatic ring absorbs UV).Excellent (Transparent to near-UV).Saturated analog is better for non-discoloring bases.
Experimental Protocol: Comparative Evaporation Analysis

To verify substantivity differences:

  • Preparation: Dilute both materials to 1% in Dipropylene Glycol (DPG).

  • Application: Apply 0.5g of each solution to separate smelling strips.

  • Environment: Store in a draft-free room at 20°C / 50% RH.

  • Evaluation:

    • T=0: Cuminnitrile is sharp/spicy; Analog is faint/solvent-like.

    • T=24h: Cuminnitrile retains spicy core; Analog becomes waxy/fatty.

    • T=48h: Cuminnitrile detectable; Analog largely perceived as a "texture" rather than a smell.

Synthesis & Transformation Pathways

The relationship between these two is defined by catalytic hydrogenation . This process is often used to modify odor profiles or create intermediates for other pharmaceuticals (e.g., Nateglinide analogs).

Diagram: Hydrogenation and Structural Shift

SynthesisPathway Cuminnitrile Cuminnitrile (Aromatic) Spicy/Cumin Odor Saturated 4-Isopropylcyclohexanecarbonitrile (Alicyclic) Green/Waxy/Solvent Odor Cuminnitrile->Saturated High Pressure Hydrogenation (100-150°C, 50 atm) Hydrogen + 3 H2 (Catalyst: Ni or Pd/C) Hydrogen->Saturated Isomers Isomer Mixture (Cis/Trans) Saturated->Isomers Stereochemistry

Figure 1: Catalytic hydrogenation pathway converting the aromatic Cuminnitrile to its saturated analog, resulting in a loss of planarity and olfactory shift.

Synthesis Protocol (Laboratory Scale)

For the conversion of Cuminnitrile to 4-isopropylcyclohexanecarbonitrile:

  • Reagents: Cuminnitrile (1 eq), Raney Nickel or 5% Rh/C (5 wt%).

  • Conditions: Autoclave reactor, 50–80 bar

    
    , 120°C.
    
  • Duration: 4–6 hours (monitor H2 uptake).

  • Workup: Filter catalyst, distill under reduced pressure.

  • Result: A mixture of cis and trans isomers. The trans isomer is thermodynamically more stable.

Safety & Toxicology

Researchers must handle both materials with care, particularly regarding nitrile metabolism.

  • Metabolic Pathway:

    • Aromatic Nitriles (Cuminnitrile): Generally stable. Hydroxylation of the ring often precedes hydrolysis of the nitrile. However, alpha-hydroxylation can lead to cyanide release in specific metabolic conditions (though less common than in aliphatic nitriles).

    • Alicyclic Nitriles (Saturated): Often metabolized via P450 enzymes. The nitrile group can be liberated as cyanide (CN-) if alpha-carbon oxidation occurs.

  • Sensitization:

    • Cuminnitrile is a known sensitizer (IFRA restricted via Cumin Oil standards).

    • The saturated analog has less data but is generally considered a skin irritant.

Safety Recommendation: Always handle 4-isopropylcyclohexanecarbonitrile in a fume hood due to its solvent-like volatility and lack of extensive toxicological profiling compared to the aromatic standard.

References

  • The Good Scents Company. (2023). Cumin Nitrile (Cuminnitrile) Odor Profile and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26803, Cuminnitrile. Retrieved from [Link]

  • Organic Syntheses. (2004). Preparation of Cyclohexanecarbonitriles via Hydrogenation. (General protocol reference). Retrieved from [Link]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals).[1] Montclair, N.J. (Classic reference for aromatic vs. alicyclic odor rules).

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Source for SAR of nitriles).

Sources

Technical Guide: Distinguishing and Validating the Nitrile Stretch at 2240 cm⁻¹ in Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Nitrile Stretch at 2240 cm⁻¹ in Cyclohexane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and materials science, the nitrile group (–C≡N) is a pivotal pharmacophore and bioisostere for carbonyls and carboxylates. Its vibrational signature, typically residing in the "silent region" (2100–2300 cm⁻¹), is often considered diagnostic.[1] However, in cyclohexane derivatives—common scaffolds in drug development—the assignment of the nitrile stretch at 2240 cm⁻¹ is fraught with potential artifacts arising from isocyanates, alkynes, and Fermi resonances.

This guide objectively compares the standard FTIR approach against an Advanced Dual-Modal (Raman/FTIR) Validation Workflow . We provide experimental data and decision-making frameworks to definitively distinguish the aliphatic nitrile stretch from interfering signals and conformational variances (axial vs. equatorial).

Part 1: The Diagnostic Landscape of the 2200–2300 cm⁻¹ Region

The 2240 cm⁻¹ band is often assumed to be unique to nitriles. However, reliance on a single FTIR peak can lead to false positives. The table below outlines the critical spectral overlaps that must be ruled out.

Table 1: Spectral Interferences in the "Silent Region"
Functional GroupFrequency (cm⁻¹)Intensity (FTIR)Intensity (Raman)Distinguishing Feature
Aliphatic Nitrile (–C≡N) 2240–2260 Medium/WeakVery Strong Sharp peak; shifts ~10 cm⁻¹ in H-bonding solvents.
Conjugated Nitrile 2215–2230Medium/StrongVery StrongRed-shifted due to resonance; intensity increases in FTIR.
Isocyanate (–N=C=O) 2260–2280Very Strong WeakBroader band; typically higher frequency than nitriles.
Alkyne (–C≡C–) 2100–2260Weak/Inactive (Internal)Very Strong Internal alkynes are often IR silent but Raman dominant.
Azide (–N=N=N) 2090–2120StrongMediumLower frequency; distinct doublet often visible.
Atmospheric CO₂ 2340–2360Strong (Doublet)InactiveBackground artifact; distinct rotational fine structure.

Critical Insight: The primary risk in synthesis is misidentifying a residual isocyanate intermediate (2270 cm⁻¹) as a nitrile product (2240 cm⁻¹). While their frequencies are close, their FTIR intensities differ by an order of magnitude (Isocyanates are much stronger absorbers).

Part 2: Structural Nuances – Axial vs. Equatorial Orientation[2]

In cyclohexane derivatives, the nitrile group can adopt either an axial or equatorial position. This conformational isomerism subtly impacts the vibrational frequency due to electronic and steric environments.

  • Equatorial Nitrile: Generally thermodynamically favored (

    
    -value ~0.2 kcal/mol). The C–C≡N bond is aligned with the ring's average plane.
    
  • Axial Nitrile: Introduces 1,3-diaxial strain.

  • Frequency Shift: Experimental evidence suggests a marginal shift (1–5 cm⁻¹) between conformers, often unresolvable at room temperature due to rapid ring flipping.

    • Observation: At Room Temperature (RT), the 2240 cm⁻¹ peak represents a weighted average of the conformer population.

    • Resolution: To distinguish axial from equatorial solely by vibration, Low-Temperature Raman (-100°C) is required to freeze the ring flip, revealing a split peak.

Part 3: Methodology Comparison – FTIR vs. Raman

The core of this guide compares the industry-standard FTIR workflow against the superior Dual-Modal Raman/FTIR Protocol .

Alternative 1: Standard FTIR Spectroscopy
  • Mechanism: Measures absorption of IR radiation via dipole moment change.

  • Performance at 2240 cm⁻¹:

    • Pros: Ubiquitous, low cost, excellent for detecting carbonyl impurities.

    • Cons: The C≡N stretch has a small dipole moment change, leading to weak signals . High concentrations are often required, increasing the risk of detector saturation from solvent peaks.

    • Failure Mode: In aqueous environments or complex matrices, the weak nitrile signal is easily masked by water (O-H stretch overtone tails) or background noise.

The Superior Solution: Raman-Enhanced Validation
  • Mechanism: Measures inelastic scattering via polarizability change.

  • Performance at 2240 cm⁻¹:

    • Pros: The C≡N triple bond is highly polarizable, resulting in a massive Raman cross-section . The signal is sharp, intense, and distinct.

    • Water Compatibility: Water is a weak Raman scatterer, making this method ideal for aqueous reaction monitoring.

    • Validation: If a peak at 2240 cm⁻¹ is weak in IR but intense in Raman, it is definitively a nitrile or alkyne (distinguishable by shift). If it is strong in IR and weak in Raman, it is likely an isocyanate or other dipole-driven artifact.

Part 4: Experimental Protocols

Protocol A: High-Resolution FTIR Acquisition
  • Objective: Maximize signal-to-noise ratio for the weak nitrile band.

  • Sample Prep:

    • Solid: Prepare a KBr pellet (1 mg sample : 200 mg KBr). Note: Avoid high pressure for prolonged periods to prevent pressure-induced isomerization.

    • Liquid: Use a CaF₂ liquid cell (0.1 mm path length). Avoid NaCl cells if moisture is present.

  • Acquisition:

    • Purge chamber with N₂ for 5 minutes to eliminate CO₂ (2350 cm⁻¹) interference.

    • Set resolution to 2 cm⁻¹ (standard 4 cm⁻¹ may blur closely spaced isocyanate impurities).

    • Accumulate 64 scans.

    • Data Check: Verify baseline flatness between 2000–2500 cm⁻¹.

Protocol B: Solvatochromic Shift Validation (The "Stress Test")

To confirm the peak is a nitrile and not a lattice artifact or Fermi resonance:

  • Dissolve sample in CCl₄ (Non-polar). Record

    
    .
    
  • Dissolve sample in Methanol (H-bond donor). Record

    
    .
    
  • Analysis: Aliphatic nitriles typically show a blue shift (increase in frequency by 5–10 cm⁻¹) in methanol due to H-bonding to the nitrogen lone pair, which slightly stiffens the C≡N bond. Isocyanates and alkynes show negligible shifts.

Part 5: Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning a peak in the 2200–2300 cm⁻¹ region.

NitrileValidation Start Unknown Peak Detected (2200 - 2300 cm⁻¹) CheckIntensity Compare FTIR vs Raman Intensity Start->CheckIntensity StrongIR Strong IR / Weak Raman CheckIntensity->StrongIR IR >> Raman StrongRaman Weak IR / Strong Raman CheckIntensity->StrongRaman Raman >> IR Isocyanate Isocyanate (-N=C=O) (~2270 cm⁻¹) StrongIR->Isocyanate Assign as FreqCheck Check Exact Frequency StrongRaman->FreqCheck NitrileAlkyne Nitrile or Alkyne? FreqCheck->NitrileAlkyne 2200-2260 cm⁻¹ SolventTest Solvatochromic Test (CCl₄ vs MeOH) NitrileAlkyne->SolventTest BlueShift Blue Shift (+5-10 cm⁻¹) SolventTest->BlueShift NoShift No Significant Shift SolventTest->NoShift ConfirmedNitrile CONFIRMED NITRILE (2240 cm⁻¹) BlueShift->ConfirmedNitrile ConfirmedAlkyne Internal Alkyne (2200-2250 cm⁻¹) NoShift->ConfirmedAlkyne

Figure 1: Decision tree for validating vibrational signals in the 2200–2300 cm⁻¹ region. Note the critical role of Raman intensity and solvatochromic shifts in confirming the nitrile moiety.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

  • Specac Ltd. Quantification of Isocyanates with FTIR. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes. Retrieved from [Link]

Sources

refractive index and boiling point validation for 4-isopropylcyclohexyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocols for 4-Isopropylcyclohexyl Cyanide (also known as 4-isopropylcyclohexanecarbonitrile), a critical intermediate in the synthesis of fragrance materials (e.g., Mayol/Meijiff) and pharmaceutical building blocks.

The guide focuses on distinguishing the saturated nitrile from its aromatic precursor (Cummin Nitrile) and validating the cis/trans isomer ratio, which defines the olfactory and chemical profile of the final product.

Executive Summary & Technical Context

4-Isopropylcyclohexyl cyanide (CAS: 13949-07-0 for generic; specific isomers vary) is the saturated derivative of Cummin Nitrile (4-isopropylbenzonitrile). In industrial applications, it serves as the direct precursor to 4-isopropylcyclohexylmethanol (Mayol).

The critical quality attributes (CQAs) for this intermediate are Degree of Saturation (absence of aromatic precursor) and Stereochemical Purity (Cis/Trans ratio). Because the aromatic precursor and the saturated product have vastly different refractive indices but potentially overlapping boiling point ranges under vacuum, orthogonal validation is required.

Comparative Specification Table

The following data establishes the baseline for validation against key alternatives (precursor and downstream product).

ParameterTarget: 4-Isopropylcyclohexyl Cyanide Precursor: Cummin Nitrile (Aromatic)Product: 4-Isopropylcyclohexanol (Mayol)
CAS Number 13949-07-0 (mix)13816-33-64621-04-9
Formula C₁₀H₁₇NC₁₀H₁₁NC₉H₁₈O
Refractive Index (

)
1.4580 – 1.4620 (Est.)1.5180 1.4660
Boiling Point (Atm) ~238 °C (Extrapolated)~225 °C203 °C
Boiling Point (Vacuum) 105–110 °C @ 10 mmHg 88–90 °C @ 5 mmHg100–105 °C @ 10 mmHg
Validation Focus Cis/Trans Ratio & SaturationStarting Material ClearanceReduction Completion

Expert Insight: The Refractive Index (RI) drop from 1.518 (aromatic) to ~1.460 (saturated) is the most robust in-process control (IPC) for monitoring the hydrogenation reaction. A value above 1.465 often indicates incomplete hydrogenation.

Experimental Validation Protocols

Protocol A: Refractive Index (RI) for Reaction Monitoring

Objective: Rapidly determine the extent of hydrogenation without waiting for GC analysis.

Principle: The saturation of the benzene ring destroys the conjugated


-system, significantly lowering the polarizability and thus the refractive index.

Methodology:

  • Sampling: Withdraw 0.5 mL of reaction mixture. Filter through a 0.45 µm PTFE syringe filter to remove catalyst (e.g., Ru/C or Pd/C).

  • Temperature Equilibration: The prism assembly must be thermostated to exactly 20.0 °C ± 0.1 °C .

    • Correction Factor: If measuring at ambient temperature (

      
      ), apply the correction: 
      
      
      
      .
  • Measurement: Place 2-3 drops on the main prism. Ensure no bubbles are trapped.

  • Validation Logic:

    • 
      : Incomplete Reaction  (>5% aromatic remaining).
      
    • 
      : Reaction Complete . Proceed to GC for isomer ratio.
      
Protocol B: Vacuum Distillation Boiling Point Validation

Objective: Isolate the target nitrile from heavy byproducts (dimers) and light impurities (de-cyanated alkanes).

Equipment: Short-path distillation head with a Vigreux column, vacuum manometer (digital preferred), and fraction collector.

Step-by-Step Workflow:

  • System Setup: Ensure the system is leak-proof. Target vacuum: 10 mmHg .

  • Nomograph Correction: Use a pressure-temperature nomograph to correlate observed BP with standard values.

    • Target: At 10 mmHg, the fraction collecting between 105 °C and 110 °C is the pure nitrile.

  • Isomer Fractionation:

    • The cis and trans isomers have slightly different boiling points (typically

      
      ).
      
    • The Trans isomer (diequatorial, thermodynamically stable) typically boils slightly higher or elutes later on non-polar GC columns due to shape, though boiling points are often very close.

    • Note: Do not rely solely on BP to separate isomers; use BP to purify the mixture and GC to determine the ratio.

Visualization: Purity & Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis and validation of 4-isopropylcyclohexyl cyanide, highlighting the role of RI and BP checks.

ValidationWorkflow Start Start: Hydrogenation of Cummin Nitrile (RI 1.518) IPC_RI IPC: Refractive Index Check (Target: < 1.465) Start->IPC_RI Continue Continue Reaction IPC_RI->Continue RI > 1.465 Workup Catalyst Filtration & Solvent Removal IPC_RI->Workup RI ≈ 1.460 Continue->IPC_RI Distillation Vacuum Distillation (10 mmHg) Workup->Distillation Fractions Fraction Collection (105-110 °C) Distillation->Fractions Main Cut Validation Final Validation: GC (Isomer Ratio) + RI Fractions->Validation

Caption: Workflow for validating 4-isopropylcyclohexyl cyanide purity. RI serves as the primary gate for reaction completion, while Vacuum Distillation ensures chemical purity prior to isomer characterization.

Isomer Analysis: Cis vs. Trans

The biological and olfactory properties of the final derivative depend heavily on the stereochemistry.

  • Trans-Isomer (Thermodynamic): The isopropyl and cyano groups are both in equatorial positions. This is generally the major product of catalytic hydrogenation under thermodynamic control.

  • Cis-Isomer (Kinetic): One group is axial. Often formed in higher ratios using specific catalysts (e.g., Rhodium) or kinetic conditions.

Validation Method: Gas Chromatography (GC-FID/MS)

  • Column: High-polarity phase (e.g., PEG/Wax) is recommended to maximize separation of the diastereomers.

  • Elution Order: typically Trans elutes before Cis on non-polar columns, but this reverses on polar columns. Standards must be injected to confirm.

References

  • National Institute of Standards and Technology (NIST). Isopropylcyclohexane - Physical Properties. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Isopropylcyclohexanol Compound Summary (Analog Data). National Library of Medicine. [Link]

  • Chemsynthesis. 4-Isopropylbenzonitrile Physical Properties. [Link]

  • U.S. Patent 4,252,739.Process for preparing 4-isopropylcyclohexylmethanol.

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